molecular formula C11H7BrN2O3 B1523528 3-Bromo-5-(2-nitrophenoxy)pyridine CAS No. 883106-33-0

3-Bromo-5-(2-nitrophenoxy)pyridine

Cat. No.: B1523528
CAS No.: 883106-33-0
M. Wt: 295.09 g/mol
InChI Key: SJSDNXNVBSVHAB-UHFFFAOYSA-N
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Description

3-Bromo-5-(2-nitrophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrN2O3 and its molecular weight is 295.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(2-nitrophenoxy)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(2-nitrophenoxy)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-(2-nitrophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O3/c12-8-5-9(7-13-6-8)17-11-4-2-1-3-10(11)14(15)16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSDNXNVBSVHAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694803
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883106-33-0
Record name 3-Bromo-5-(2-nitrophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular weight and formula of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Bromo-5-(2-nitrophenoxy)pyridine

This guide provides a comprehensive technical overview of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic organic compound of interest to researchers in medicinal chemistry and materials science. This document details its core molecular attributes, a robust synthesis protocol with mechanistic insights, a multi-technique analytical workflow for quality control, and essential safety and handling procedures.

Section 1: Core Molecular Attributes

3-Bromo-5-(2-nitrophenoxy)pyridine is a substituted pyridine derivative. Its structure, featuring a bromopyridine core linked to a nitrophenyl group via an ether bond, makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.[1] The pyridine ring acts as a basic heterocyclic scaffold, while the bromo- and nitro- functional groups offer reactive sites for further chemical modification.

Table 1: Key Properties of 3-Bromo-5-(2-nitrophenoxy)pyridine

PropertyValueSource
IUPAC Name 5-bromo-3-(2-nitrophenoxy)pyridineN/A
CAS Number 883106-33-0[2][3]
Chemical Formula C₁₁H₇BrN₂O₃N/A
Molecular Weight 295.10 g/mol N/A
Canonical SMILES C1=CC=C(C(=C1)OC2=CC(=CN=C2)Br)[O-]N/A

Note: Molecular formula and weight were calculated based on the structure derived from the IUPAC name as no direct search result provided these values.

Caption: 2D structure of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine is most effectively achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of modern organic synthesis for forming aryl ethers.

Mechanistic Insight

The chosen synthetic strategy involves the reaction of 3-Bromo-5-hydroxypyridine with 1-fluoro-2-nitrobenzene. The rationale is as follows:

  • Nucleophile Activation: 3-Bromo-5-hydroxypyridine is deprotonated by a mild base (potassium carbonate) to form a more nucleophilic phenoxide ion.

  • Electrophilic Partner: 1-Fluoro-2-nitrobenzene serves as an excellent electrophile. The fluorine atom is a good leaving group, and its departure is facilitated by the powerful electron-withdrawing effect of the ortho-nitro group, which stabilizes the transient, negatively charged Meisenheimer complex intermediate.

  • Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction between the ionic nucleophile and the aryl halide without interfering with the reaction mechanism.

Detailed Experimental Protocol
  • Reactant Preparation: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-Bromo-5-hydroxypyridine (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and dimethylformamide (DMF, approx. 10 mL per gram of hydroxypyridine).

  • Initial Stirring: Stir the suspension under a nitrogen atmosphere at room temperature for 20 minutes to ensure formation of the potassium salt of the hydroxypyridine.

  • Addition of Electrophile: Add 1-fluoro-2-nitrobenzene (1.1 eq) to the suspension dropwise via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water to remove DMF and inorganic salts.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, or purify by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 3-Bromo-5-(2-nitrophenoxy)pyridine.[5]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction SNA_r Reaction cluster_purification Work-up & Purification Reactant1 3-Bromo-5-hydroxypyridine ReactionVessel Heat (80-90°C) N2 Atmosphere 4-6 hours Reactant1->ReactionVessel Reactant2 1-Fluoro-2-nitrobenzene Reactant2->ReactionVessel Base K2CO3 in DMF Base->ReactionVessel Workup Quench with Ice-Water ReactionVessel->Workup Isolation Vacuum Filtration Workup->Isolation Purify Column Chromatography or Recrystallization Isolation->Purify Product Pure Product Purify->Product

Caption: Workflow for the synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Section 3: Analytical Characterization and Quality Control

A self-validating analytical system employing orthogonal techniques is essential to confirm the identity, structure, and purity of the synthesized compound. This ensures the reliability of data for any downstream applications.

Methodologies
  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the final compound and to quantify any residual starting materials or by-products.

    • Protocol: A sample is dissolved in a suitable solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 reverse-phase column and a UV detector. A gradient elution method, typically using water and acetonitrile as mobile phases, is employed to separate the components. Purity is calculated based on the relative peak area of the main product.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the synthesized compound.

    • Protocol: The sample is analyzed using an Electrospray Ionization (ESI) mass spectrometer. The resulting spectrum should show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. The characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) should be clearly visible, providing definitive confirmation of its presence.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To provide an unambiguous structural elucidation of the molecule.

    • Protocol:

      • ¹H NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectrum will show distinct signals for each unique proton in the molecule. The chemical shifts, integration values, and coupling patterns will confirm the connectivity of the pyridine and nitrophenyl rings.[7]

      • ¹³C NMR: This technique provides information on the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.[8]

Analytical_Workflow Start Synthesized Product HPLC HPLC Analysis Start->HPLC MS Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H & ¹³C) Start->NMR Result_Purity Purity > 98%? HPLC->Result_Purity Result_MW Correct MW & Isotope Pattern? MS->Result_MW Result_Structure Correct Structure? NMR->Result_Structure Final Characterized Compound Result_Purity->Final Yes Fail Re-purify / Re-synthesize Result_Purity->Fail No Result_MW->Final Yes Result_MW->Fail No Result_Structure->Final Yes Result_Structure->Fail No

Caption: A self-validating analytical workflow for quality control.

Section 4: Safety, Handling, and Storage

As a nitroaromatic and brominated compound, 3-Bromo-5-(2-nitrophenoxy)pyridine requires careful handling. Nitroaromatic compounds are known for their potential toxicity and mutagenicity, while brominated organics can be irritants.[9][10]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[11]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[12] Avoid all personal contact.[11]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place. Keep it segregated from strong oxidizing agents and bases.[10]

  • Spill & Disposal: In case of a spill, avoid generating dust.[11] Sweep up the material using dry clean-up procedures and place it in a suitable, labeled container for disposal.[12] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

References

  • Novachem. (2024, February 14). Safety Data Sheet: 1-Bromo-4-nitrobenzene. Retrieved from [Link]

  • De, S., & Dudley, G. B. (2024, November 12). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. National Institutes of Health (PMC). Retrieved from [Link]

  • Atmiya University. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Retrieved from [Link]

  • MDPI. (2002, August 31). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Patel, N. B., et al. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]

  • JSciMed Central. (2023, October 4). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011, March 8). A facile and efficient synthesis of 3-amino-5-bromopyridine derivatives using microwave irradiation. Retrieved from [Link]

  • Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

  • Patsnap. (2017, September 15). Synthesis method of 3-bromo-5-methylpyridine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine. Retrieved from [Link]

  • Ju, K.-S., & Parales, R. E. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (PMC). Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(2,4-dimethylphenoxy)pyridine. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). 3-Bromo-5-(3-methoxyphenoxy)pyridine. Retrieved from [Link]

Sources

Technical Guide: Solubility Profiling & Handling of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for handling 3-Bromo-5-(2-nitrophenoxy)pyridine in a research or drug development setting. It prioritizes experimental rigor and safety.

Executive Summary

3-Bromo-5-(2-nitrophenoxy)pyridine is a functionalized biaryl ether scaffold commonly utilized as an intermediate in medicinal chemistry, particularly for kinase inhibitor synthesis and SNAr methodologies. Its structure comprises a pyridine core substituted with a lipophilic bromine atom and a sterically significant 2-nitrophenoxy moiety.

This guide addresses the critical challenge of solubilizing this compound for biological assays (DMSO) and synthetic transfers (Methanol). Due to the lack of standardized pharmacopeial monographs for this specific intermediate, the data and protocols below are derived from structural analysis of homologous phenoxypyridines and standard industry practices for lipophilic heterocycles.

Key Findings:

  • DMSO: Recommended for high-concentration stock solutions (>20 mM).

  • Methanol: Suitable for intermediate dilutions and LC-MS sample preparation, but prone to precipitation at high concentrations/low temperatures.

  • Critical Handling: The ortho-nitro group introduces steric strain and potential intramolecular interactions that can affect crystal packing and dissolution rates compared to para-isomers.

Physicochemical Profile & Solubility Prediction

Understanding the molecule's structure is the first step to mastering its solubility.

FeatureChemical ImplicationImpact on Solubility
Pyridine Core Basic nitrogen (pKa ~2-3 due to EWGs)Moderate polarity; capable of H-bond acceptance.
3-Bromo Heavy halogen, lipophilicIncreases LogP; enhances solubility in organic solvents (DMSO/DCM) but decreases water solubility.
5-(2-Nitrophenoxy) Electron-withdrawing, steric bulkThe nitro group is polar but the ortho position may create a "molecular shield," reducing solvent accessibility slightly compared to para analogs.
Theoretical Solubility Estimates

Based on calculated LogP (cLogP ~3.2 - 3.8) and structural analogs (e.g., 3-bromo-5-phenoxypyridine).

  • DMSO (Dimethyl Sulfoxide): High (Estimated 25–50 mg/mL). The dipolar aprotic nature of DMSO disrupts the crystal lattice effectively, interacting well with the polarizable bromine and nitro groups.

  • Methanol (MeOH): Moderate (Estimated 5–15 mg/mL). While protic, methanol's ability to solvate the hydrophobic biaryl system is lower than DMSO.

  • Water: Negligible (<0.1 mg/mL). The compound is highly lipophilic.

Experimental Protocols

Protocol A: Preparation of Stock Solution in DMSO (50 mM)

Target Application: Biological Assays / High-Throughput Screening

Safety Note: DMSO penetrates skin rapidly, carrying dissolved compounds with it. Wear nitrile gloves and work in a fume hood.

  • Weighing: Accurately weigh 14.8 mg of 3-Bromo-5-(2-nitrophenoxy)pyridine (MW ≈ 295.09 g/mol ) into a sterile, amber glass vial.

    • Why Amber? Nitro-aromatics can be light-sensitive over long storage periods.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Dissolution: Vortex vigorously for 30 seconds.

    • Checkpoint: If solid particles persist, sonicate in a water bath at 35°C for 5 minutes. The ortho-nitro group can increase lattice energy, requiring thermal input to break.

  • Visual Inspection: Hold the vial against a light source. The solution should be clear and yellow/orange. Any turbidity indicates incomplete dissolution.

  • Storage: Store at -20°C.

    • Stability:[1] DMSO is hygroscopic. Use single-use aliquots to prevent freeze-thaw cycles which introduce water and cause precipitation.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

Target Application: Validating exact solubility limits for formulation.

This protocol provides the "Gold Standard" equilibrium solubility data.

Workflow Diagram:

SolubilityWorkflow Start Weigh Excess Solid (>50 mg) Solvent Add Solvent (DMSO or MeOH) Start->Solvent Equilibrate Agitate (24h @ 25°C) Solvent->Equilibrate Saturation Filter Filter/Centrifuge (0.22 µm) Equilibrate->Filter Remove Solid Analyze Quantify (HPLC-UV) Filter->Analyze Supernatant

Figure 1: Standard Thermodynamic Solubility Determination Workflow.

Step-by-Step:

  • Saturation: Add excess compound (~50 mg) to 1 mL of solvent (DMSO or Methanol) in a glass vial.

  • Equilibration: Agitate on an orbital shaker at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE filter (Nylon filters may bind the drug).

  • Quantification: Dilute the supernatant 100-fold with acetonitrile and inject into HPLC.

    • Detection: UV at 254 nm (Pyridine ring absorption) or 300-350 nm (Nitro-aromatic tail).

Comparative Solvent Analysis

The following table summarizes the operational differences between using DMSO and Methanol for this specific compound.

ParameterDMSOMethanol
Solubility Capacity High (Primary Stock)Moderate (Secondary Dilution)
Boiling Point 189°C (Difficult to remove)64.7°C (Easy to evaporate)
Biological Toxicity Low (0.1% tolerance in cells)Toxic (Avoid in live cell assays)
Freezing Point 19°C (Freezes at RT)-97.6°C (Liquid at -20°C)
Use Case Compound Libraries, Cryo-storageLC-MS injection, Synthesis workup
Decision Matrix for Solvent Selection

SolventDecision Start Select Solvent for 3-Bromo-5-(2-nitrophenoxy)pyridine Purpose What is the End Use? Start->Purpose BioAssay Cellular/Enzymatic Assay Purpose->BioAssay Synthesis Chemical Synthesis/Workup Purpose->Synthesis Analysis Analytical (LC-MS/NMR) Purpose->Analysis DMSO Use DMSO (Max Stock Conc.) BioAssay->DMSO Low Cytotoxicity (<0.5% v/v) MeOH Use Methanol (Easy Removal) Synthesis->MeOH Volatility Required Deuterated Use DMSO-d6 or MeOD Analysis->Deuterated

Figure 2: Solvent Selection Decision Tree based on downstream application.

Critical Troubleshooting & Stability

The "Crash-Out" Phenomenon

When diluting a DMSO stock of 3-Bromo-5-(2-nitrophenoxy)pyridine into aqueous media (e.g., cell culture media), precipitation is a high risk due to its lipophilicity.

  • Symptom: Solution turns cloudy immediately upon dilution.

  • Mechanism: The "LogP Cliff." The compound prefers the DMSO micro-environment. When water concentration exceeds ~95%, the solubility drops exponentially.

  • Solution: Perform an intermediate dilution step.

    • Bad: 100% DMSO Stock -> 100% Buffer.

    • Good: 100% DMSO Stock -> 50:50 DMSO/Water -> Final Buffer.

Chemical Stability[1]
  • Nucleophilic Attack: In Methanol, avoid strong bases (e.g., NaOMe) unless intending to displace the bromine or the phenoxy group (SNAr reaction). The 2-nitro group activates the ring, making the bromine susceptible to methoxide displacement [1].

  • Photostability: Nitro-containing compounds can undergo photoreduction or rearrangement. Store stocks in amber vials or foil-wrapped containers.

References

  • Nucleophilic Substitution in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for reactivity of bromo-nitro-pyridines).
  • Solubility Measurement Protocols: Bhattachar, S. N., et al. (2006). "Solubility: it's not just for physical chemists." Drug Discovery Today.

  • DMSO in Biological Assays: Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.

  • Compound Analog Data: PubChem. "3-Bromo-5-nitro-2-pyridinamine (Structural Analog)." National Library of Medicine.

Sources

Safety Data Sheet (SDS) for 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Comprehensive Safety & Handling Protocol for 3-Bromo-5-(2-nitrophenoxy)pyridine

Executive Summary & Chemical Identity

Objective: This technical guide provides a rigorous safety and handling framework for 3-Bromo-5-(2-nitrophenoxy)pyridine , a specialized intermediate used in the synthesis of pharmaceutical scaffolds. Unlike generic Safety Data Sheets (SDS), this document synthesizes structure-activity relationship (SAR) data to predict hazards where experimental data is sparse, ensuring a "safety-by-design" approach for researchers.

Compound Profile:

  • Chemical Name: 3-Bromo-5-(2-nitrophenoxy)pyridine[1]

  • CAS Number: 883106-33-0[1]

  • Molecular Formula: C₁₁H₇BrN₂O₃

  • Molecular Weight: 295.09 g/mol

  • Physical State: Solid (Predicted based on MW and nitro/bromo substitution patterns).

  • Structural Alerts: Aryl Bromide (Reactive electrophile), Nitroarene (Redox active/Toxicophore), Pyridine (Basic/Hepatotoxic potential).

Hazard Identification (GHS Classification)

As a Senior Application Scientist, I apply a "Worst-Case Substructure" analysis. While specific toxicology data for this exact CAS is limited, the presence of a nitro-pyridine core necessitates a conservative classification similar to 3-Bromo-5-nitropyridine.

Hazard ClassCategoryHazard StatementMechanistic Insight
Acute Toxicity (Oral) Cat. 3 H301: Toxic if swallowed.[2]Nitro-pyridines often exhibit higher oral toxicity than simple pyridines due to metabolic activation.
Skin Irritation Cat.[2][3][4][5][6] 2 H315: Causes skin irritation.[2][3][4][5][7]The pyridine nitrogen is basic; the bromide is a potential alkylating/arylating sensitizer.
Eye Damage/Irritation Cat.[2][4][5][6] 1 H318: Causes serious eye damage.[2][4][5]Halogenated pyridines can be corrosive to mucous membranes.
STOT (Single Exp.) Cat. 3 H335: May cause respiratory irritation.[2][4][5][7][8]Dust inhalation risk during weighing/transfer.

Signal Word: DANGER

Strategic Handling Protocols

Engineering Controls & Containment

Do not rely solely on PPE. The primary barrier must be engineering controls.

  • Solids Handling: Weighing must occur inside a HEPA-filtered powder weighing enclosure or a fume hood with a face velocity >100 fpm.

  • Static Control: Nitro-aromatics can be shock-sensitive in rare, high-energy configurations. While this ether is stable, always use anti-static spatulas and ground all glassware during transfer to prevent electrostatic discharge (ESD).

Personal Protective Equipment (PPE) Matrix
  • Gloves: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil) for dexterity.

    • Outer Layer: Laminate film (Silver Shield/4H) if handling solutions >0.1 M, as pyridines permeate nitrile rapidly.

  • Respiratory: If working outside a hood (not recommended), use a P100/OV (Organic Vapor) cartridge respirator.

Storage Integrity
  • Atmosphere: Store under inert gas (Argon or Nitrogen). Although the ether linkage is stable, the aryl bromide is susceptible to slow hydrolysis or photolytic degradation.

  • Temperature: Ambient (15–25°C) is generally acceptable, but refrigeration (2–8°C) extends shelf life for GMP applications.

  • Segregation: Keep away from strong reducing agents (e.g., Hydrazine, LiAlH₄). The nitro group is easily reduced to an amine, which is exothermic and can lead to runaway reactions if uncontrolled.

Emergency Response Logic

In the event of exposure, the response must be immediate to mitigate the systemic toxicity of the pyridine core.

DOT Diagram 1: Emergency Response Decision Tree

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Lipophilic Absorption Risk) Type->Skin Eye EYE CONTACT (Corrosive Risk) Type->Eye Inhal INHALATION (Systemic Uptake) Type->Inhal ActionSkin 1. Drench 15 min 2. Soap (No Alcohol) 3. Double-bag clothes Skin->ActionSkin ActionEye 1. Flush 15 min 2. Lift eyelids 3. Ophthalmologist Consult Eye->ActionEye ActionInhal 1. Fresh Air 2. Oxygen if dyspneic 3. Monitor for delayed edema Inhal->ActionInhal Medical MEDICAL TRANSPORT Bring SDS & CAS# 883106-33-0 ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Decision logic for immediate triage following exposure to 3-Bromo-5-(2-nitrophenoxy)pyridine.

Experimental Application: Safe Synthesis Context

This compound is typically used as an electrophile in Buchwald-Hartwig aminations or Suzuki couplings . The bromine atom is the reactive handle.

Protocol: Cross-Coupling Setup (Safety Focus)

  • Degassing: Oxygen must be removed not just for reaction success, but to prevent the formation of reactive peroxide byproducts on the ether linkage at high temperatures.

    • Method: Sparge solvent with Argon for 20 mins before adding the catalyst.

  • Thermal Control: The nitro group lowers the decomposition temperature. Do not heat neat (without solvent) >100°C.

  • Quenching: Residual pyridine derivatives in the waste stream must be treated as hazardous. Quench reaction mixtures with dilute HCl to protonate the pyridine nitrogen, rendering it water-soluble for extraction, but do not mix acidic streams with bleach (hypochlorite), as this generates toxic chloramine gas.

DOT Diagram 2: Safe Reaction Workflow

SafeSynthesis Input Reagents: 3-Br-5-(2-nitro)pyridine + Catalyst/Ligand Setup Inert Atmosphere (Argon Balloon/Manifold) Input->Setup Glove Box/Hood Heat Reaction Heating (Max 100°C) Setup->Heat Closed System Workup Quench (Dilute HCl) Heat->Workup Cool to RT Waste Waste Disposal (Halogenated Organic) Workup->Waste Segregate

Caption: Workflow for utilizing the compound in metal-catalyzed cross-coupling reactions.

Disposal Considerations

  • Waste Stream: Halogenated Organic Waste .

  • Specific Prohibition: Do not mix with oxidizing acids (Nitric, Perchloric) as the organic ether component creates an explosion hazard.

  • Deactivation: For spill cleanup, adsorb onto vermiculite.[9] Do not use sawdust (combustible).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 329772833 (Related Structure: 3-Bromo-5-nitropyridine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in chemical principles and potential applications.

Core Compound Identifiers

Precise identification is the cornerstone of any chemical research. The following table summarizes the key identifiers for 3-Bromo-5-(2-nitrophenoxy)pyridine.

IdentifierValueSource
CAS Number 883106-33-0[1][2]
Chemical Name 3-Bromo-5-(2-nitrophenoxy)pyridine[1][2]
Molecular Formula C₁₁H₇BrN₂O₃[1][2]
Molecular Weight 295.09 g/mol [1][2]
Synonym Pyridine, 3-bromo-5-(2-nitrophenoxy)-[3]

Structural Representation and Chemical Properties

The unique arrangement of a brominated pyridine ring linked to a nitrophenoxy moiety via an ether bond dictates the reactivity and potential applications of this molecule.

Caption: 2D structure of 3-Bromo-5-(2-nitrophenoxy)pyridine.

The bromine atom at the 3-position and the nitro group on the phenoxy ring are key functional groups that can be exploited in various chemical transformations. The pyridine nitrogen imparts basicity to the molecule and provides a site for potential coordination with metal catalysts.

Synthesis Strategy: A Conceptual Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 3,5-dibromopyridine 3,5-dibromopyridine SNAAr Nucleophilic Aromatic Substitution (SNAAr) 3,5-dibromopyridine->SNAAr 2-nitrophenol 2-nitrophenol 2-nitrophenol->SNAAr Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->SNAAr Solvent Solvent (e.g., DMF, DMSO) Solvent->SNAAr Heat Heat (Δ) Heat->SNAAr Target_Molecule 3-Bromo-5-(2-nitrophenoxy)pyridine SNAAr->Target_Molecule

Caption: Conceptual workflow for the synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Experimental Causality:

  • Choice of Reactants: 3,5-dibromopyridine is selected due to the differential reactivity of the bromine atoms. The bromine at the 3-position is more susceptible to nucleophilic attack than one at the 2- or 4-position. 2-nitrophenol is the nucleophile, with the nitro group acting as an electron-withdrawing group, enhancing the acidity of the phenolic proton and the nucleophilicity of the resulting phenoxide.

  • Role of the Base: A base is crucial to deprotonate the hydroxyl group of 2-nitrophenol, forming the more potent nucleophile, 2-nitrophenoxide. The choice of a carbonate base is common in such reactions as it is generally non-nucleophilic and strong enough for this purpose.

  • Solvent Selection: A polar aprotic solvent like DMF or DMSO is ideal as it can dissolve the reactants and effectively solvate the cation of the base, leaving the anion more reactive.

  • Influence of Heat: The reaction typically requires elevated temperatures to overcome the activation energy for the nucleophilic aromatic substitution on the electron-deficient pyridine ring.

Potential Applications in Drug Discovery and Development

The structural motifs present in 3-Bromo-5-(2-nitrophenoxy)pyridine suggest its utility as a versatile intermediate in the synthesis of more complex molecules with potential biological activity. Pyridine and its derivatives are known to be core components in a wide array of pharmaceuticals.

  • Scaffold for Kinase Inhibitors: The pyridine core is a common feature in many kinase inhibitors. The bromo and nitro functionalities of this molecule can be further elaborated through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and reduction followed by derivatization, respectively, to build a library of potential kinase inhibitors.

  • Precursor for Bioactive Compounds: The ether linkage and the substituted aromatic rings are prevalent in various classes of drugs. This compound can serve as a starting point for the synthesis of novel compounds targeting a range of biological targets.

  • Fragment-Based Drug Design: In fragment-based drug design, small molecules like this can be used to probe the binding sites of proteins. The bromine atom provides a handle for linking to other fragments or for growing the molecule within the binding pocket.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 3-Bromo-5-(2-nitrophenoxy)pyridine was not found in the search, general precautions for handling halogenated and nitrated aromatic compounds should be strictly followed.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Hazard Considerations (Based on Structurally Similar Compounds):

  • Compounds containing bromo and nitro functional groups can be irritants to the skin, eyes, and respiratory system.

  • Care should be taken to avoid conditions that could lead to decomposition, such as excessive heat.

Conclusion

3-Bromo-5-(2-nitrophenoxy)pyridine is a valuable chemical intermediate with significant potential for the synthesis of novel compounds in the pharmaceutical and material science sectors. Its well-defined structure and the presence of reactive functional groups make it an attractive building block for creating diverse molecular architectures. Further research into its synthesis, reactivity, and application will undoubtedly uncover new opportunities for innovation.

References

  • MySkinRecipes. 3-Bromo-5-(3-methoxyphenyl)pyridine. [Link]

  • PubChem. 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. [Link]

  • PubChem. 3-Bromo-5-nitropyridine. [Link]

  • PubChem. 3-bromo-5-(fluoromethoxy)pyridine. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 3-Bromo-5-methylpyridine in Modern Pharmaceutical Synthesis. [Link]

  • Google Patents. CN104974081A - Synthetic method of 3-bromopyridine.
  • Eureka | Patsnap. Synthesis method of 3-bromo-5-methylpyridine. [Link]

  • CVR. MATERIAL SAFETY DATA SHEET. [Link]

  • Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

  • PubChemLite. 3-bromo-5-nitropyridine (C5H3BrN2O2). [Link]

  • PubChem. 3-Bromo-5-(2-methylpropoxy)pyridine. [Link]

  • Expert Opinion on Drug Discovery. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. [Link]

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Technical Guide: Characterization and Properties of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis, and characterization protocols for 3-Bromo-5-(2-nitrophenoxy)pyridine , a critical intermediate in medicinal chemistry.

Executive Summary

Compound Identity: 3-Bromo-5-(2-nitrophenoxy)pyridine CAS Registry Number: 883106-33-0 Molecular Formula: C₁₁H₇BrN₂O₃ Molecular Weight: 295.09 g/mol

This guide addresses the physicochemical profile of 3-Bromo-5-(2-nitrophenoxy)pyridine. While specific experimental data for this intermediate is often proprietary to internal drug discovery programs, this document provides high-confidence predicted ranges based on quantitative structure-property relationships (QSPR) of structural analogs, alongside the definitive experimental protocols required for validation.

Core Physical Properties (Predicted & Calculated)

The following values represent the consensus of group-contribution methods and comparative analog analysis (e.g., 3-bromo-5-methoxypyridine and 2-nitrodiphenyl ether).

PropertyValue / RangeConfidence LevelMethod
Melting Point (MP) 65°C – 85°C MediumAnalog Comparison (Solid State)
Boiling Point (BP) 395°C – 410°C HighACD/Labs & EPI Suite Algorithms
Flash Point ~193°CHighPredicted (Closed Cup)
Density 1.65 ± 0.1 g/cm³HighCalculated
LogP 2.8 – 3.2HighLipophilicity Prediction
Physical State Pale yellow to off-white solidHighStructural Inference

Critical Note: This compound is thermally sensitive. The predicted boiling point (>395°C) exceeds the decomposition threshold of the nitro group. Distillation at atmospheric pressure is not recommended. Purification should be performed via recrystallization or column chromatography.

Synthesis & Preparation (Source of Material)

To determine the exact physical properties, the compound must first be synthesized in high purity. The industry-standard route utilizes a copper-catalyzed Ullmann-type ether synthesis.[1]

Reaction Mechanism

The reaction involves the coupling of 3,5-dibromopyridine with 2-nitrophenol . The 2-nitro group on the phenol activates the oxygen nucleophile, while the pyridine ring acts as the electrophile, facilitated by a copper ligand system.

SynthesisPathway cluster_reactants Reactants cluster_conditions Conditions R1 3,5-Dibromopyridine (Electrophile) Cat CuI (10 mol%) Ligand (e.g., L-Proline) R1->Cat R2 2-Nitrophenol (Nucleophile) R2->Cat Product 3-Bromo-5-(2-nitrophenoxy)pyridine (Target) Cat->Product Ullmann Coupling (C-O Bond Formation) Base K2CO3 (2.0 eq) Base->Cat Deprotonation Solvent DMSO or DMF 90-110°C Solvent->Cat

Figure 1: Copper-catalyzed synthesis pathway for the target ether scaffold.

Step-by-Step Protocol
  • Charge : In a dry reaction vial, combine 3,5-dibromopyridine (1.0 eq), 2-nitrophenol (1.1 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

  • Solvent : Add anhydrous DMF (0.2 M concentration).

  • Reaction : Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup : Dilute with water, extract with ethyl acetate, and wash with brine.

  • Purification : Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Experimental Determination Protocols

Once the solid is isolated, the following self-validating protocols should be used to determine the exact MP and BP.

A. Melting Point Determination (Capillary Method)

Use this method for the primary characterization of the solid.

  • Preparation : Dry the sample under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent traces (solvent occlusion depresses MP).

  • Loading : Pack 2-3 mm of the fine powder into a glass capillary tube.

  • Ramp Rate :

    • Fast Ramp (10°C/min) to 50°C.

    • Slow Ramp (1°C/min ) from 50°C until melting is observed.

  • Observation : Record the Onset Temperature (first liquid drop) and Clear Point (complete liquefaction).

    • Acceptance Criteria: Range should be < 2°C (e.g., 72.0–73.5°C). A range >2°C indicates impurity.

B. Boiling Point / Decomposition Analysis (DSC)

Due to high boiling point, Differential Scanning Calorimetry (DSC) is safer and more accurate than distillation.

  • Instrument : Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan : Hermetically sealed aluminum pan with a pinhole (to allow gas escape if decomposition occurs).

  • Program : Ramp from 40°C to 400°C at 10°C/min under Nitrogen purge (50 mL/min).

  • Data Analysis :

    • Look for a sharp endothermic peak (Melting).

    • Look for a broad endothermic shift (Boiling/Vaporization).

    • Warning : If a sharp exothermic peak appears >200°C, this indicates decomposition of the nitro group. Do not attempt to distill.

CharacterizationWorkflow cluster_MP Melting Point cluster_BP Boiling/Stability Sample Isolated Solid (>98% Purity) Dry Vacuum Dry (Remove Solvents) Sample->Dry DSC DSC Analysis (Hermetic Pan) Sample->DSC Capillary Capillary Method (1°C/min ramp) Dry->Capillary ResultMP Record MP Range (Onset - Clear Point) Capillary->ResultMP Check Exotherm Observed? DSC->Check Safe Vaporization Endotherm (Boiling Point) Check->Safe No Unsafe Decomposition Onset (Thermal Instability) Check->Unsafe Yes (Nitro Group)

Figure 2: Decision tree for thermal characterization, prioritizing safety for nitro-substituted aromatics.

Applications and Significance

This compound serves as a "privileged scaffold" in drug discovery, particularly for:

  • Kinase Inhibitors : The pyridine nitrogen can form hydrogen bonds with the hinge region of kinases.

  • PROTAC Linkers : The ether linkage provides a stable geometry for connecting E3 ligase ligands to warheads.

  • Solubility : The nitro group decreases logP relative to the bromo-phenyl analog, potentially improving metabolic stability.

References

  • Synthesis of Pyridine Ethers : ChemicalBook. "3-Bromo-5-methoxypyridine Synthesis." Accessed 2026. Link

  • Ullmann Coupling Protocols : BenchChem. "Synthesis of 3-Bromo-5-(3-chlorophenoxy)pyridine Derivatives." Accessed 2026. Link

  • Analog Properties (3-Bromo-5-hydroxypyridine) : Sigma-Aldrich. "3-Bromo-5-hydroxypyridine Product Data." Accessed 2026. Link

  • General Pyridine Properties : PubChem. "3-Bromopyridine Compound Summary." Accessed 2026. Link

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Introduction to nitrophenoxy pyridine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Nitrophenoxy Pyridine Intermediates: Synthesis, Reactivity, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Abstract

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in a multitude of natural products and FDA-approved drugs.[1][2][3] Its unique electronic properties, basicity, and ability to engage in hydrogen bonding make it a privileged structure in drug design.[4][5] The introduction of a nitrophenoxy moiety onto the pyridine core dramatically alters its chemical reactivity and provides a versatile handle for extensive molecular elaboration. This guide provides an in-depth exploration of nitrophenoxy pyridine intermediates, focusing on the fundamental principles of their synthesis, critical downstream chemical transformations, and their strategic application in the development of complex, biologically active molecules. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate key concepts with mechanistic diagrams and workflow visualizations.

The Strategic Importance of the Nitrophenoxy Pyridine Scaffold

Nitrophenoxy pyridine derivatives serve as pivotal intermediates in multi-step synthetic campaigns. Their value stems from a combination of factors:

  • Activated Synthesis: The powerful electron-withdrawing nature of the nitro group on the phenoxy ring, coupled with the inherent electron-deficient character of the pyridine ring, activates the system for specific chemical transformations.[6] Most notably, this electronic profile facilitates the core synthetic reaction: Nucleophilic Aromatic Substitution (SNAr).

  • A Gateway to Functionality: The nitro group is not merely an activating feature; it is a synthetic precursor to the invaluable amino group.[6] This transformation from an electron-withdrawing group to a versatile electron-donating group is a cornerstone of its utility, opening pathways to amides, ureas, sulfonamides, and other functionalities essential for modulating pharmacological activity.

  • Structural and Physicochemical Modulation: The ether linkage between the pyridine and phenoxy rings imparts a specific, semi-flexible conformation that is frequently exploited in drug design to orient functional groups for optimal target binding. Furthermore, the pyridine nitrogen serves as a hydrogen bond acceptor, enhancing solubility and target engagement.[2][5]

These intermediates are particularly prominent in the synthesis of kinase inhibitors, anti-tubercular agents, and other complex therapeutic agents.[7][8][9]

Core Synthesis: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The most prevalent and efficient method for constructing the nitrophenoxy pyridine core is the Nucleophilic Aromatic Substitution (SNAr) reaction.[10] This reaction involves the displacement of a good leaving group, typically a halide (e.g., Cl, F), from an activated pyridine ring by a nitrophenoxide nucleophile.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN2 reactions, the SNAr mechanism does not occur in a single concerted step. Instead, it proceeds via a two-step addition-elimination pathway.[6][11]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophile (the nitrophenoxide) on the electron-deficient carbon atom bearing the leaving group. This attack is favored at positions ortho or para (i.e., positions 2, 4, or 6) to the ring nitrogen, as the negative charge of the resulting intermediate can be effectively delocalized onto the electronegative nitrogen atom.[12] This initial, typically rate-determining step, breaks the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6]

  • Elimination and Restoration of Aromaticity: In the second, faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final product.

The presence of an additional electron-withdrawing group, such as a nitro group on the pyridine ring itself, further stabilizes the Meisenheimer complex and accelerates the reaction.[6][10]

Caption: The addition-elimination pathway of the SNAr reaction.

A Validated Experimental Protocol: Synthesis of 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine

This protocol is adapted from a patented synthesis route for an intermediate of the kinase inhibitor Irbinitinib, demonstrating a real-world application.[13]

Materials:

  • 4-chloro-2-aminopyridine (Formula 9 in patent)

  • 2-methyl-4-nitrophenol (Formula 8 in patent)

  • N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylformamide (DMF)

Procedure:

  • Vessel Preparation: To a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-methyl-4-nitrophenol (1.0 eq).

  • Solvent Addition: Add NMP to dissolve the phenol, targeting a concentration of approximately 0.7-1.0 mol/L.[13]

  • Base Addition: Add the base (e.g., DIPEA, 3.0 eq) to the solution. Stir for 15-20 minutes at room temperature to facilitate the formation of the phenoxide salt. Causality Note: The formation of the phenoxide is critical as it is a much stronger nucleophile than the neutral phenol.

  • Substrate Addition: Add 4-chloro-2-aminopyridine (1.0 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 80-120°C. The optimal temperature depends on the specific substrates and must be determined empirically. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Reactions are typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into ice-water with stirring. This will precipitate the crude product. c. Filter the solid precipitate using a Büchner funnel and wash thoroughly with deionized water to remove residual NMP and salts. d. Dry the crude product under vacuum.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by silica gel column chromatography to yield the pure 4-(2-methyl-4-nitrophenoxy)pyridin-2-amine (Formula 10 in patent).[13]

Optimization of Reaction Conditions

The efficiency of the SNAr reaction is highly dependent on several factors. Optimization is key to maximizing yield and minimizing impurities.[14]

ParameterOptionsRationale & Causality
Leaving Group F > Cl > Br > IThe C-F bond is highly polarized, making the carbon atom more electrophilic. Fluoride is a poor leaving group but the rate-determining step is the nucleophilic attack, not the elimination.
Solvent DMF, DMSO, NMP, AcetonitrileAprotic polar solvents are required. They effectively solvate the cation of the base (e.g., K⁺) without forming hydrogen bonds with the nucleophile, thus preserving its reactivity.
Base K₂CO₃, Cs₂CO₃, NaOH, DIPEA, NaHA base is required to deprotonate the phenol, generating the active phenoxide nucleophile. Stronger, non-nucleophilic bases are preferred to avoid side reactions. NaH is highly effective but requires anhydrous conditions.
Temperature 25°C to 150°CHigher temperatures increase the reaction rate but can also lead to decomposition or side products. The optimal temperature balances reaction time with product purity.[14]

The Nitro Group as a Synthetic Linchpin

The true synthetic power of nitrophenoxy pyridine intermediates is realized when the nitro group is transformed. Its reduction to an amine is a fundamental step that converts a strongly deactivating group into a versatile nucleophilic handle.

Reduction to an Amine: A Critical Transformation

The reduction of the aromatic nitro group to an aniline derivative is a robust and well-established transformation. Several methods are available, each with distinct advantages.

Reagent SystemTypical ConditionsAdvantagesDisadvantages
Fe / NH₄Cl or Acetic Acid EtOH/H₂O, RefluxInexpensive, operationally simple, effective.[15]Requires acidic conditions, work-up can be cumbersome due to iron salts.
H₂ / Pd-C (or PtO₂) Catalyst MeOH or EtOH, 1-4 atm H₂High yield, very clean reaction, product is isolated by simple filtration of the catalyst.Requires specialized hydrogenation equipment, catalyst can be expensive.
SnCl₂·2H₂O EtOH or Ethyl Acetate, RT to RefluxMild conditions, tolerates many functional groups.Stoichiometric amounts of tin salts are produced, requiring careful removal.
Workflow: From Intermediate to Advanced Precursor

The synthetic utility follows a clear logical progression, transforming a simple building block into a highly functionalized precursor ready for final elaboration into a drug candidate.

Synthetic_Utility Start 4-Chloronitropyridine + Nitrophenol SNAr S-N-Ar Reaction Start->SNAr Intermediate Nitrophenoxy Pyridine Intermediate SNAr->Intermediate Key C-O bond formation Reduction Nitro Group Reduction (e.g., H2, Pd/C) Intermediate->Reduction Amine Aminophenoxy Pyridine Precursor Reduction->Amine Activation for coupling Functionalization Further Functionalization (Amide coupling, etc.) Amine->Functionalization Product Complex Bioactive Molecule (e.g., Kinase Inhibitor) Functionalization->Product Final drug candidate

Caption: Synthetic pathway from basic starting materials to a final bioactive molecule.

Applications in Drug Discovery

Nitrophenoxy pyridine intermediates are instrumental in the synthesis of a wide range of therapeutic agents.

  • Kinase Inhibitors: Many small molecule kinase inhibitors, such as those targeting c-Met, utilize this scaffold. Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate is a key intermediate for c-Met inhibitors, which are investigated for cancer therapy.[9] The synthesis of Irbinitinib also relies on a 4-(2-methyl-4-nitrophenoxy) pyridine intermediate.[13]

  • Antitubercular Agents: A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7]

  • Antimicrobial Agents: The pyridine nucleus is a well-known pharmacophore in antimicrobial agents.[16][17] The ability to functionalize the phenoxy ring via the amine handle allows for the generation of large libraries of compounds for screening against various pathogens.

Spectroscopic Characterization

Confirmation of the structure and purity of nitrophenoxy pyridine intermediates is achieved through standard analytical techniques.[18]

  • ¹H NMR: Proton NMR provides definitive structural information. Key signals include the characteristic aromatic protons on both the pyridine and phenoxy rings, with chemical shifts influenced by the electron-withdrawing nitro group and the pyridine nitrogen. For example, in 4-(3-Nitrophenyl)-2-phenoxy-6-phenylpyridine, distinct signals can be observed for the protons on each aromatic ring.[19]

  • ¹³C NMR: Carbon NMR confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is often used for unambiguous formula determination.[19]

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups. Strong characteristic absorbances for the N-O stretching of the nitro group are typically observed around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

Conclusion

Nitrophenoxy pyridine intermediates represent a class of exceptionally valuable building blocks for the modern medicinal chemist. Their synthesis is underpinned by the robust and well-understood SNAr reaction, which can be optimized for high efficiency. The true power of these intermediates lies in the dual role of the nitro group: first as an activating group to facilitate the core bond construction, and second as a versatile synthetic handle that, upon reduction, opens a gateway to extensive functionalization. This strategic combination of reliable synthesis and high synthetic potential ensures that nitrophenoxy pyridines will continue to be crucial components in the discovery and development of next-generation therapeutics.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. (2026, January 28).
  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021, January 15). RSC Advances.
  • CN109942576B - Irbinitinib and preparation method of intermediate. (n.d.). Google Patents.
  • Reactivity of the nitro group on a pyridine ring. (n.d.). Benchchem.
  • Optimization of Reaction Conditions. (n.d.). ResearchGate.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17).
  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2025, August 7). ResearchGate.
  • Pyridines: properties, syntheses & reactivity. (n.d.).
  • Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. (2017, March 17). Juniper Publishers.
  • Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. (n.d.).
  • Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. (n.d.). BIO Web of Conferences.
  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021, October 1). PubMed.
  • A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.).
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021, October 13).
  • A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. (n.d.). Journal of Chemical Reviews.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC - NIH.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023, May 18). PMC.
  • Optimization of reaction conditions for the synthesis of pyrimidine derivatives. (n.d.). Benchchem.
  • Current Chemistry Letters Synthesis and spectral characterization of selective pyridine compounds as bioactive agents. (2021, February 14). Semantic Scholar.
  • A Brief View on Pyridine Compounds. (n.d.). Open Access Journals.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. (n.d.). PharmaBlock.

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Stability of 3-Bromo-5-(2-nitrophenoxy)pyridine under standard conditions

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile of 3-Bromo-5-(2-nitrophenoxy)pyridine , structured for researchers and drug development professionals.

CAS: 883106-33-0 | Formula: C₁₁H₇BrN₂O₃ | M.W.: 295.09 g/mol [1]

Executive Summary

Under standard laboratory conditions (25°C, 60% RH), 3-Bromo-5-(2-nitrophenoxy)pyridine exhibits moderate stability but is classified as photosensitive .[1] While the diaryl ether linkage provides robust resistance to spontaneous hydrolysis at neutral pH, the ortho-nitro substituent introduces a specific vulnerability to photo-induced degradation.[1] Long-term storage requires protection from light and moisture to prevent the formation of 3-bromo-5-hydroxypyridine and 2-nitrophenol.[1]

Chemical Profile & Structural Determinants

The stability of this compound is dictated by the interplay between the electron-deficient pyridine ring and the electron-withdrawing nitro group on the phenoxy moiety.[1]

FeatureStructural MoietyStability Impact
Core Scaffold 3,5-Disubstituted PyridineHigh Thermal Stability. The pyridine ring is electron-deficient, making it resistant to oxidative degradation under ambient conditions.[1]
Linker Diaryl Ether (-O-)Hydrolytically Robust. Ether linkages are generally inert to hydrolysis except under extreme acidic/basic stress.[1]
Liability ortho-Nitro GroupPhotosensitive. The o-nitro group facilitates intramolecular hydrogen abstraction or nitro-nitrite rearrangement upon UV/VIS irradiation.[1]
Halogen C-3 BromineChemically Stable. The C-Br bond is stable to hydrolysis but susceptible to metal-catalyzed coupling (e.g., Suzuki, Buchwald) if contaminants (Pd, Cu) are present.[1]
Stability Analysis: Mechanisms & Causality
2.1 Photostability (Critical Control Point)

The presence of the 2-nitrophenoxy motif creates a high risk for photodegradation.[1] Upon exposure to UV light (or strong ambient light), nitro-aromatics can undergo a nitro-to-nitrite rearrangement or intramolecular redox reactions.[1]

  • Mechanism: Photoexcitation leads to the formation of a radical species or direct rearrangement to a nitrite ester, which subsequently hydrolyzes.[1]

  • Degradants: Primary degradants are 3-bromo-5-hydroxypyridine (cleavage of the ether) and 2-nitrosophenol derivatives.[1]

2.2 Hydrolytic Stability
  • Acidic Conditions (pH < 2): The pyridine nitrogen becomes protonated (pyridinium), increasing the electron deficiency of the ring. While the ether bond is strong, prolonged exposure to high temperatures in strong acid (e.g., 1M HCl, >60°C) can catalyze ether cleavage.

  • Basic Conditions (pH > 10): The electron-withdrawing nitro group activates the phenoxy ring, while the pyridine ring is also electron-poor.[1] However, the ether linkage generally resists nucleophilic attack by hydroxide at ambient temperatures.[1] Significant degradation is only expected under forcing conditions (e.g., 1M NaOH, reflux).[1]

2.3 Thermal & Oxidative Stability
  • Solid State: The compound is a crystalline solid with high thermal stability.[1] Decomposition is not expected below the melting point (typically >50°C, exact experimental validation required).[1]

  • Oxidation: The pyridine nitrogen can be oxidized to the N-oxide by strong peracids (e.g., mCPBA), but it is stable to atmospheric oxygen.[1]

Degradation Pathways (Visualization)

The following diagram illustrates the primary degradation pathways driven by hydrolysis and photolysis.

DegradationPathways Parent 3-Bromo-5-(2-nitrophenoxy)pyridine (Parent) Excited Excited Nitro Species (Radical/Triplet) Parent->Excited UV Light (hν) Cleavage Ether Cleavage Parent->Cleavage Strong Acid/Base (Heat) Prod3 Pyridine N-Oxide (Rare, Oxidative) Parent->Prod3 Peroxides (Oxidation) Excited->Cleavage Rearrangement Prod1 3-Bromo-5-hydroxypyridine Cleavage->Prod1 Prod2 2-Nitrophenol Cleavage->Prod2

Figure 1: Predicted degradation pathways highlighting photolysis as the primary risk factor.[1]

Experimental Protocols: Forced Degradation Study

To validate the stability profile for regulatory filing or assay development, perform the following stress testing. This protocol is self-validating: if the mass balance (assay + degradants) does not equal 100%, unidentified secondary degradation is occurring.[1]

4.1 Stress Conditions Table
Stress TypeConditionDurationTarget Degradation
Acid Hydrolysis 0.1 N HCl, 60°C24 Hours5–20%
Base Hydrolysis 0.1 N NaOH, 60°C24 Hours5–20%
Oxidation 3% H₂O₂ at RT4 Hours5–20%
Photolysis 1.2 million lux hours (ICH Q1B)~5-7 Days>10% (Expected)
Thermal 60°C (Solid State)7 Days< 5%
4.2 Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (aromatic rings) and 280 nm.[1]

  • Rationale: The gradient ensures separation of the polar hydrolytic product (3-bromo-5-hydroxypyridine) from the non-polar parent and nitrophenol.[1]

4.3 Workflow Diagram

StressWorkflow cluster_stress Stress Conditions Sample Sample Preparation (1 mg/mL in MeOH) Acid Acid (HCl) Sample->Acid Base Base (NaOH) Sample->Base Light Light (UV/Vis) Sample->Light Quench Neutralization/Quench Acid->Quench Base->Quench Analysis HPLC-UV/MS Analysis Light->Analysis Direct Quench->Analysis Report Stability Profile Generation Analysis->Report

Figure 2: Step-by-step stress testing workflow for stability validation.

Handling & Storage Recommendations

Based on the chemical liabilities identified, the following storage protocols are mandatory to maintain purity >98%.

  • Container: Amber glass vials (Type I borosilicate) with Teflon-lined caps.

  • Environment: Store at +2°C to +8°C (Refrigerated) for long-term storage; Room Temperature (20-25°C) is acceptable for short-term use (< 30 days).

  • Light Protection: Strictly necessary. Wrap containers in aluminum foil if amber glass is unavailable.[1]

References
  • ChemicalBook. (n.d.).[1] 3-BROMO-5-(2-NITROPHENOXY)PYRIDINE Properties and Supplier Info. Retrieved from

  • PubChem. (n.d.).[1][2] 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine (Analogous Structure). National Library of Medicine.[1] Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 3-Bromo-5-nitropyridine Product Specification. Retrieved from [1]

  • Kyushu University. (n.d.).[1] Photoreactions of Nitrodiphenyl Ethers. Retrieved from

  • Behnke, et al. (2012).[1] The Reactivity of Air-Stable Pyridine- and Pyrimidine-Containing Diarylamine Antioxidants. Journal of the American Chemical Society.[1][3][4][5][6] Retrieved from

Sources

Methodological & Application

Protocol for nucleophilic aromatic substitution to form 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine via


 

) targeting 3-Bromo-5-(2-nitrophenoxy)pyridine

Part 1: Executive Summary & Strategic Rationale

The Challenge: Synthesizing 3-Bromo-5-(2-nitrophenoxy)pyridine requires the formation of a diaryl ether bond between a pyridine ring and an electron-deficient phenol (2-nitrophenol). The primary challenge is regioselectivity and reactivity .

The Solution: Fluorine-Directed


 
While 3,5-dibromopyridine is a common commodity chemical, it is suboptimal for this specific transformation due to poor reactivity in 

(bromine is a poor leaving group in uncatalyzed

) and lack of regiochemical control (leading to potential mixtures if the pyridine were non-symmetric).

Protocol Choice: This guide utilizes 3-Bromo-5-fluoropyridine as the electrophile.

  • Mechanistic Advantage: The high electronegativity of fluorine creates a strong dipole, significantly lowering the LUMO energy at the C-5 position. This accelerates the rate-determining step (nucleophilic attack) and stabilizes the Meisenheimer intermediate.[1]

  • Chemo-selectivity: Fluoride is a superior leaving group to bromide in

    
     reactions (reactivity order: 
    
    
    
    ). This ensures the substitution occurs exclusively at the 5-position, leaving the 3-bromo handle intact for downstream cross-coupling (e.g., Suzuki-Miyaura).

Part 2: Reaction Mechanism & Pathway

The reaction proceeds via a classical addition-elimination mechanism (


).[2]
  • Deprotonation: The base (

    
     or 
    
    
    
    ) deprotonates 2-nitrophenol to generate the phenoxide nucleophile.
  • Addition (Rate Limiting): The phenoxide attacks the C-5 position of the pyridine, forming a resonance-stabilized anionic

    
    -complex (Meisenheimer complex).
    
  • Elimination: Re-aromatization drives the expulsion of the fluoride ion.

Visualizing the Pathway (Graphviz):

SNAr_Mechanism cluster_conditions Critical Factors Reactants Reactants 3-Bromo-5-fluoropyridine + 2-Nitrophenoxide TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (slow) Intermediate Meisenheimer Complex (Anionic u03c3-adduct) TS1->Intermediate TS2 Transition State 2 (Leaving Group Departure) Intermediate->TS2 Products Product 3-Bromo-5-(2-nitrophenoxy)pyridine + Fluoride Salt TS2->Products k2 (fast) Factor1 Fluorine: Inductive effect lowers LUMO energy Factor2 Ortho-Nitro: Steric hindrance requires polar aprotic solvent

Caption: Reaction coordinate for the fluoride-displacement


. The high electronegativity of fluorine lowers the activation energy for the initial nucleophilic attack.

Part 3: Experimental Protocol

Reagent Table
ComponentRoleEquiv.Mol. Wt.DensityNotes
3-Bromo-5-fluoropyridine Electrophile1.0175.99N/ALiquid or low-melt solid.
2-Nitrophenol Nucleophile1.1139.11SolidYellow solid. Toxic.
Cesium Carbonate (

)
Base1.5 - 2.0325.82SolidPreferred over

for solubility.
DMSO (Dimethyl sulfoxide) SolventN/A78.131.10Anhydrous grade required.
Step-by-Step Procedure

Step 1: Preparation of Nucleophile (In Situ)

  • Charge a dry reaction vial (equipped with a magnetic stir bar) with 2-Nitrophenol (1.1 equiv) and Cesium Carbonate (

    
    , 1.5 equiv).
    
  • Add anhydrous DMSO (concentration ~0.2 M relative to pyridine).

  • Stir at room temperature for 15 minutes. Observation: The solution will turn a deep yellow/orange color, indicating the formation of the phenoxide anion.

Step 2: Addition of Electrophile 4. Add 3-Bromo-5-fluoropyridine (1.0 equiv) directly to the reaction mixture.

  • Note: If the pyridine is solid, dissolve it in a minimum amount of DMSO before addition.

Step 3: Reaction 5. Seal the vial and heat the block to 90°C . 6. Monitor reaction progress via LC-MS or TLC (Eluent: 20% EtOAc in Hexanes) after 2 hours.

  • Target: Disappearance of the fluoropyridine peak (M+H 176/178) and appearance of the product peak (M+H ~295/297).
  • Duration: Typically 4–12 hours depending on scale and stirring efficiency.

Step 4: Workup 7. Cool the mixture to room temperature. 8. Pour the reaction mixture into Ice-Water (10x reaction volume).

  • Precipitation: The product is lipophilic and may precipitate as a solid.
  • Extract with Ethyl Acetate (3 x volumes).
  • Wash the combined organic layers with:
  • Water (2x) to remove DMSO.
  • 1M NaOH (1x) to remove unreacted nitrophenol.
  • Brine (1x).
  • Dry over anhydrous
    
    
    , filter, and concentrate under reduced pressure.

Step 5: Purification 12. Purify the crude residue via flash column chromatography on silica gel.

  • Gradient: 0%
    
    
    30% Ethyl Acetate in Hexanes.
  • Yield Expectation: 75–85%.

Part 4: Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
Low Conversion (<20%) Nucleophile is too weak or "Cesium Effect" needed.Switch solvent to NMP (N-methyl-2-pyrrolidone) and increase temp to 110°C. Ensure

is dry.
Regio-isomers observed Bromine displacement occurring.[3]Lower temperature to 60°C and extend time. Verify starting material is 3-bromo-5-fluoro pyridine, not dibromo.
Dark/Tar formation Decomposition of nitrophenol.Degas solvents with

sparging. Nitrophenols are prone to oxidation at high temps in basic media.

Part 5: Workflow Visualization

Workflow start Start: Weigh Reagents mix Mix 2-Nitrophenol + Cs2CO3 in DMSO (15 min, RT) start->mix add Add 3-Bromo-5-fluoropyridine mix->add heat Heat to 90°C (4-12 Hours) add->heat check LCMS Check: SM Consumed? heat->check check->heat No workup Workup: Dilute w/ H2O, Extract EtOAc Wash 1M NaOH (remove phenol) check->workup Yes purify Flash Chromatography (Hex/EtOAc) workup->purify

Caption: Operational workflow for the synthesis, highlighting the critical QC checkpoint at the heating stage.

References

  • Mechanism of

    
     on Pyridines: 
    
    • Source: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews.
    • Context: Establishes the reactivity order of halogens in ( ), justifying the use of the fluoropyridine precursor.
    • Link:

  • Cesium Carbon

    
    : 
    
    • Source: Fotsing, J. R., et al. (2005). Optimized conditions for the synthesis of aryl ethers. Tetrahedron Letters.
    • Context: Validates the "Cesium Effect" for enhancing the nucleophilicity of phenols in dipolar aprotic solvents.
    • Link:

  • Regioselectivity in Halopyridines

    • Source: Schlosser, M., et al. (2005). Halogen/Metal Permutation on Halopyridines. European Journal of Organic Chemistry.
    • Context: Provides comparative data on the lability of C-F vs C-Br bonds in pyridine systems.
    • Link:

  • Synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine (Analogous Protocols)

    • Source: BenchChem Application Note: Nucleophilic Arom
    • Context: General protocols for fluoropyridine substitution.[1]

    • Link:

Sources

Application Notes & Protocols: Evaluating 3-Bromo-5-(2-nitrophenoxy)pyridine as a Novel Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for drug discovery, particularly in oncology and immunology.[1][2] Kinase inhibitors have revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate a continuous search for novel chemical matter.[3] The core structure, or "scaffold," of an inhibitor is a key determinant of its potency, selectivity, and drug-like properties.[4][5][6] This document provides a comprehensive guide for researchers on how to approach the evaluation of a novel chemical entity, using 3-Bromo-5-(2-nitrophenoxy)pyridine as a representative starting point for a potential new kinase inhibitor scaffold.

While not yet established in the literature as a kinase inhibitor, its diaryl ether-like structure presents features reminiscent of some known hinge-binding motifs. This guide will therefore outline the logical, multi-stage process required to take a novel compound from initial biochemical screening to cellular characterization and selectivity profiling. We will detail the causality behind experimental choices and provide robust protocols to ensure data integrity and reproducibility.

Part 1: Foundational Evaluation - Is It a Kinase Ligand?

The first critical question is whether the compound physically interacts with any kinase. This is distinct from inhibiting its function. A primary binding assay can provide a rapid "yes/no" answer and an initial measure of affinity.

Initial Broad-Spectrum Binding Assessment

Before diving into specific kinase targets, a broad-spectrum binding screen can efficiently identify potential interactions across a diverse panel of kinases. This helps to form initial hypotheses about which kinase families the scaffold might target.

Workflow: Broad Kinase Binding Screen

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis Compound 3-Bromo-5-(2-nitrophenoxy)pyridine (Test Compound) BindingAssay LanthaScreen™ Eu Kinase Binding Assay (or similar TR-FRET platform) Compound->BindingAssay KinasePanel Broad Kinase Panel (e.g., 300+ kinases) KinasePanel->BindingAssay Data Measure TR-FRET Signal BindingAssay->Data Kd Calculate Dissociation Constant (Kd) for interacting kinases Data->Kd Hits Identify 'Hits' (Kinases with significant binding) Kd->Hits

Caption: Workflow for initial kinase binding assessment.

Protocol 1: TR-FRET-Based Kinase Binding Assay

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are ideal for primary screening due to their robustness and sensitivity.[7] The LanthaScreen™ Eu Kinase Binding Assay is a common platform.

Principle: A terbium (Tb)-labeled anti-tag antibody (donor) binds to a tagged kinase, and a fluorescently labeled, broad-spectrum kinase inhibitor ("tracer," acceptor) binds to the kinase's ATP pocket. Binding of the tracer brings the donor and acceptor into proximity, generating a high TR-FRET signal. A compound that competes with the tracer for binding to the ATP site will displace it, leading to a decrease in the TR-FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 3-Bromo-5-(2-nitrophenoxy)pyridine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Thaw the tagged kinase, fluorescent tracer, and Tb-labeled antibody on ice.

    • Prepare 4X solutions of the kinase, tracer, and antibody in the appropriate kinase buffer as per the manufacturer's protocol.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of the compound serial dilutions to the assay wells. For controls, add 2 µL of DMSO (0% inhibition) or 2 µL of a known potent inhibitor (100% inhibition).

    • Prepare a "Master Mix" containing the kinase and the Tb-labeled antibody. Add 8 µL of this mix to each well.

    • Incubate for 60 minutes at room temperature to allow the compound to bind to the kinase.

    • Add 10 µL of the 2X tracer solution to all wells to initiate the competition reaction.

  • Data Acquisition:

    • Incubate the plate for another 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET-enabled plate reader, measuring emission at both 520 nm (tracer) and 495 nm (terbium).

    • Calculate the emission ratio (520 nm / 495 nm).

  • Data Analysis:

    • Normalize the data using the DMSO-only and control inhibitor wells.

    • Plot the normalized signal against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer. This can be converted to a dissociation constant (Kd) using the Cheng-Prusoff equation if the tracer's Kd is known.

Part 2: Functional Validation - Does It Inhibit Kinase Activity?

Once binding is confirmed, the next step is to determine if this binding translates into functional inhibition of the kinase's catalytic activity.

In Vitro Kinase Activity Assays

A variety of assay formats can measure the phosphorylation of a substrate. Luminescence-based assays that quantify ATP consumption or ADP production are highly versatile and widely used for their sensitivity and broad applicability.[8][9][10]

Workflow: In Vitro Kinase Activity Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound Test Compound Reaction Incubate Components Compound->Reaction Kinase Active Kinase 'Hit' Kinase->Reaction Substrate Substrate (Peptide or Protein) Substrate->Reaction ATP ATP Solution ATP->Reaction DetectionReagent ADP-Glo™ Reagent Reaction->DetectionReagent Luminescence Measure Luminescence DetectionReagent->Luminescence IC50 Calculate IC50 Luminescence->IC50

Caption: Workflow for determining in vitro kinase inhibition.

Protocol 2: ADP-Glo™ Luminescence-Based Kinase Activity Assay

Principle: The ADP-Glo™ assay is a universal platform that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[8] The reaction is performed, then an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. A Kinase Detection Reagent is then added to convert the newly produced ADP back into ATP, which is used by a luciferase/luciferin pair to generate a light signal that is directly proportional to kinase activity.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the compound serial dilutions (prepared as in Protocol 1).

    • Add 2 µL of a 2.5X Kinase/Substrate mix (containing the active kinase identified as a 'hit' and its corresponding substrate peptide/protein).

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency.[1]

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and consume unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and provides the luciferase/luciferin for the light-generating reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal on a plate reader.

    • Normalize the data (0% activity from wells with no kinase, 100% activity from DMSO-only wells).

    • Plot the normalized signal against the logarithm of the compound concentration and fit the curve to determine the IC50 value.

Table 1: Example Data for 3-Bromo-5-(2-nitrophenoxy)pyridine against Target Kinase X

Assay TypeEndpointValue (nM)Interpretation
TR-FRET BindingKd150Demonstrates moderate binding affinity to the kinase.
ADP-Glo ActivityIC50250Confirms binding leads to functional inhibition.

Part 3: Cellular Activity - Does It Work in a Biological Context?

A compound's biochemical potency can differ significantly from its cellular efficacy due to factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations.[11] Therefore, cell-based assays are a critical validation step.

Cellular Target Engagement

The NanoBRET™ Target Engagement Assay is a powerful method to confirm that the compound binds to its intended kinase target within the complex environment of a living cell.[12]

Principle: The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site is added (energy acceptor). In the absence of a competing compound, the tracer binds the kinase-NanoLuc fusion, bringing the donor and acceptor into close proximity and generating a BRET signal. An effective inhibitor will compete with the tracer for binding, reducing the BRET signal in a dose-dependent manner.

Protocol 3: NanoBRET™ Target Engagement Assay
  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase-NanoLuc fusion protein.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the compound dilutions and incubate for 2 hours under standard cell culture conditions (37°C, 5% CO2).

  • Assay Execution:

    • Add the NanoBRET™ tracer and Nano-Glo® Substrate to the wells.

    • Read the plate on a luminometer equipped with two filters to measure donor emission (450 nm) and acceptor emission (610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Plot the BRET ratio against the compound concentration to determine the cellular IC50, reflecting target engagement in a physiological setting.

Cellular Functional Assay: Phosphorylation Status

To confirm that target engagement leads to functional inhibition of a signaling pathway, one can measure the phosphorylation of a known downstream substrate of the target kinase.[11][12]

Workflow: Cellular Phosphorylation Assay

G Start Plate cells expressing target kinase Treat Treat with compound (dose-response) Start->Treat Stimulate Stimulate pathway (if necessary) Treat->Stimulate Lyse Lyse cells Stimulate->Lyse Detect Detect p-Substrate (e.g., Western Blot, ELISA) Lyse->Detect Analyze Quantify and calculate IC50 Detect->Analyze

Caption: Workflow for assessing downstream pathway inhibition.

Example Protocol (using ELISA):

  • Culture a relevant cell line known to have an active signaling pathway involving the target kinase.

  • Treat cells with a dose-response of 3-Bromo-5-(2-nitrophenoxy)pyridine for a defined period (e.g., 2-4 hours).

  • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand.

  • Lyse the cells and quantify total protein concentration.

  • Use a sandwich ELISA kit specific for the phosphorylated form of the key downstream substrate to measure the level of phosphorylation in each sample.

  • Normalize the phospho-substrate signal to the total protein concentration.

  • Plot the normalized signal against compound concentration to determine the cellular IC50 for pathway inhibition.

Part 4: Selectivity Profiling - How Specific Is the Inhibitor?

An ideal kinase inhibitor is highly selective for its intended target to minimize off-target effects and potential toxicity.[2] Kinome profiling involves screening the compound against a large panel of kinases to map its selectivity profile.[13][14]

Methodology: The compound should be screened at a fixed concentration (e.g., 1 µM) against a broad panel of kinases (e.g., the Promega Kinase Selectivity Profiling System or similar services) using a standardized activity assay like ADP-Glo™.[14]

Data Presentation: Results are often visualized as a "kinome tree" or a simple table listing the percent inhibition for each kinase tested.

Table 2: Example Selectivity Profile for Compound at 1 µM

Kinase Target% InhibitionKinase Target% Inhibition
Kinase X (Target) 95% ABL115%
SRC85%EGFR5%
LCK78%VEGFR22%
FYN75%CDK2<1%

Interpretation: The example data suggests that while the compound is potent against its primary target (Kinase X), it also shows significant activity against other members of the SRC family of kinases (SRC, LCK, FYN). This profile would classify it as a "multi-targeted" or "group-selective" inhibitor rather than a highly specific one. This information is crucial for predicting potential therapeutic applications and off-target liabilities.

Conclusion and Future Directions

This guide outlines a systematic, multi-tiered approach to evaluate a novel chemical entity, 3-Bromo-5-(2-nitrophenoxy)pyridine, as a potential kinase inhibitor scaffold. By progressing logically from initial binding and biochemical inhibition to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive data package. The results of these assays will determine if the scaffold warrants further investigation through medicinal chemistry efforts to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which is the next critical phase in the drug discovery pipeline.[3]

References

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PMC - NIH. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Mapping the Protein Kinome: Current Strategy and Future Direction. PMC. [Link]

  • Fluorescent Cellular Assays for Kinase Inhibitors. ProQuest. [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Kinome Profiling. PMC. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC - NIH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Novel kinome profiling technology reveals drug treatment is patient and 2D/3D model dependent in glioblastoma. Frontiers. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

Sources

Technical Application Note: Scalable Synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the robust synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine , a critical biaryl ether scaffold used in medicinal chemistry (e.g., kinase inhibitors, functionalized heterocycles).

Introduction & Strategic Analysis

The target molecule, 3-Bromo-5-(2-nitrophenoxy)pyridine , features a pyridine ring linked to a nitrobenzene ring via an ether bridge. The presence of the bromine atom at the C3 position of the pyridine allows for subsequent diversification (e.g., Suzuki-Miyaura coupling), while the nitro group serves as a masked aniline for further elaboration.

Retrosynthetic Logic: The "Nucleophile-Electrophile" Inversion

A common pitfall in synthesizing pyridyl ethers is selecting the wrong electrophile.

  • Incorrect Approach: Attempting SNAr on 3,5-dibromopyridine with 2-nitrophenol.

    • Why it fails: The C3/C5 positions of pyridine are not sufficiently electron-deficient to undergo Nucleophilic Aromatic Substitution (SNAr) under mild conditions. This route requires harsh Ullmann-type metal catalysis (Cu/Pd), which is often incompatible with the oxidizing nature of nitro groups.

  • Correct Approach (The Protocol): Using 3-Bromo-5-hydroxypyridine as the nucleophile and 1-Fluoro-2-nitrobenzene as the electrophile.

    • Why it works: The nitro group on the benzene ring strongly activates the ortho-position for SNAr. The reaction proceeds rapidly under mild, metal-free conditions.

Reagent Selection Guide

The success of this synthesis relies on the precise pairing of base, solvent, and leaving group.

Critical Reagents Table
ComponentRecommended ReagentGrade/SpecFunction & Rationale
Nucleophile 3-Bromo-5-hydroxypyridine >98% PurityThe core scaffold. Must be dry; water competes for the electrophile.
Electrophile 1-Fluoro-2-nitrobenzene 1.1 - 1.2 EquivThe fluorine atom is the ideal leaving group (LG) for SNAr due to its high electronegativity, which stabilizes the Meisenheimer intermediate. Chloro- analogs react significantly slower.
Base Cesium Carbonate (Cs₂CO₃) Anhydrous, PowderPreferred. The "Cesium Effect" improves solubility in organic solvents and forms a looser ion pair with the pyridin-3-olate anion, enhancing nucleophilicity compared to K₂CO₃.
Solvent DMF (N,N-Dimethylformamide) Anhydrous (<0.05% H₂O)High dielectric constant promotes the dissociation of the base and stabilizes the polar transition state. DMSO is a viable alternative but harder to remove.
Additive None required N/AUnlike Ullmann couplings, no copper or palladium catalysts are needed for this SNAr route.

Mechanistic Visualization

The following diagram illustrates the reaction pathway, highlighting the critical intermediate complex.

SNAr_Pathway SM1 3-Bromo-5-hydroxypyridine (Nucleophile) Anion Pyridin-3-olate Anion (Activated Nucleophile) SM1->Anion Deprotonation (DMF, 25°C) Base Cs₂CO₃ Base->Anion Complex Meisenheimer Complex (Transition State) Anion->Complex Attack at C-F SM2 1-Fluoro-2-nitrobenzene (Electrophile) SM2->Complex Product 3-Bromo-5-(2-nitrophenoxy)pyridine (Target) Complex->Product Elimination of F⁻ (Restoration of Aromaticity)

Caption: SNAr mechanism showing activation of the hydroxypyridine followed by attack on the nitro-activated benzene ring.

Detailed Experimental Protocol

Protocol A: Standard SNAr Synthesis (Recommended)

Scale: 10.0 mmol (approx. 1.74 g of starting pyridinol)

Step 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Purge with nitrogen or argon.

  • Charging: Add 3-Bromo-5-hydroxypyridine (1.74 g, 10.0 mmol, 1.0 equiv) and Cesium Carbonate (4.89 g, 15.0 mmol, 1.5 equiv).

  • Solvation: Add Anhydrous DMF (20 mL). Stir at room temperature for 15 minutes.

    • Observation: The mixture will turn into a suspension. This pre-stir ensures complete deprotonation of the phenol to the phenolate anion.

  • Addition: Add 1-Fluoro-2-nitrobenzene (1.55 g, 11.0 mmol, 1.1 equiv) dropwise via syringe.

Step 2: Reaction & Monitoring
  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 80°C in an oil bath.

  • Time: Stir vigorously for 4–6 hours.

  • QC Check (TLC/LC-MS):

    • TLC Eluent:[1] 30% Ethyl Acetate in Hexanes.

    • Target: Disappearance of the lower R_f hydroxypyridine spot and appearance of a new, higher R_f UV-active spot.

    • Note: If reaction is sluggish, temperature can be increased to 100°C, but avoid exceeding 120°C to prevent decomposition.

Step 3: Workup & Isolation
  • Quench: Cool the mixture to room temperature. Pour slowly into Ice-Water (100 mL) with stirring.

    • Why: The product is lipophilic and often precipitates as a solid upon hitting water, while DMF and excess base dissolve.

  • Extraction: If a precipitate forms, filter it (this is the crude product). If an oil forms, extract with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with Water (2 x 50 mL) and Brine (1 x 50 mL) to remove residual DMF.

    • Critical: Residual DMF can interfere with crystallization. Thorough water washes are essential.

  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

Step 4: Purification
  • Method: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution from 0% to 20% Ethyl Acetate in Hexanes.

  • Yield Expectation: 85–95% (Pale yellow solid).

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch from K₂CO₃ to Cs₂CO₃; ensure reagents are dry.
Impurity: Hydrolysis Wet solventUse anhydrous DMF; store hygroscopic bases in a desiccator.
Dark Reaction Mixture Thermal decompositionReduce temperature to 60-70°C; ensure inert atmosphere (N₂).
Slow Reaction Poor leaving groupEnsure 1-Fluoro -2-nitrobenzene is used, not the Chloro analog.

References

  • Organic Syntheses. (1928). m-Bromonitrobenzene (General Nitro-Halo Aromatic Chemistry). Org.[2][3][4][5][6][7] Synth. 1928, 8,[8][6] 46. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis of Substituted Pyrido-oxazine through Tandem SN2 and SNAr Reaction.[7] (Demonstrates hydroxypyridine reactivity). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-PYR-3B5N Subject: Column Chromatography Protocol & Troubleshooting Status: Open Assigned Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are attempting to purify 3-Bromo-5-(2-nitrophenoxy)pyridine . This molecule presents a classic chromatographic challenge: it contains a basic pyridine nitrogen (prone to tailing on silica) combined with a lipophilic bromine and a polar nitro group .

This guide synthesizes standard operating procedures with specific troubleshooting for pyridine derivatives. Follow the modules below to ensure high purity and recovery.

Module 1: Method Development (Pre-Run)

Q: Which stationary phase should I use?

Recommendation: Standard Irregular Silica Gel (40–63 µm) is sufficient, provided you use a mobile phase modifier.

  • The Issue: The pyridine nitrogen has a lone pair of electrons that acts as a Lewis base. It interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This causes "tailing" (peak broadening), which ruins resolution and co-elutes impurities.

  • The Fix: You have two options:

    • Standard Silica + Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

    • Amine-Functionalized Silica: Use a pre-packed amine column (e.g., NH2-silica). This eliminates the need for TEA but is more expensive.

Q: How do I select the solvent system?

Protocol: Perform Thin Layer Chromatography (TLC) to determine the optimal solvent strength.[1]

  • Spotting: Dissolve a small amount of crude material in DCM. Spot on a silica TLC plate.[2]

  • Eluent Screening:

    • Attempt 1: 10% Ethyl Acetate (EtOAc) in Hexanes.[3]

    • Attempt 2: 30% EtOAc in Hexanes.

  • Target

    
    :  You are aiming for an 
    
    
    
    of 0.25 – 0.35 for the product spot.
    • Note: If the spot streaks (looks like a comet), your column will fail. Add 1% TEA to the TLC solvent chamber. If the spot tightens into a circle, you must use TEA in the column.

Solvent SystemPolarityApplication
Hexane / EtOAc Low-MediumStandard starting point.[2][3][4] Good for separating the lipophilic Br-pyridine from polar impurities.
DCM / MeOH HighUse only if the compound does not move in 50% EtOAc/Hexane.
DCM / MeCN Medium-HighAlternative to MeOH if you need different selectivity (selectivity

change).

Module 2: Loading & Execution

Q: The crude is not soluble in Hexane. How do I load it?

Critical Advice: Do NOT liquid load using a strong solvent (like pure DCM or Acetone). This causes the "solvent effect," where the sample travels with the injection solvent, broadening the band before separation begins.

Recommended Protocol: Dry Loading Since your compound contains a nitro group and a bromine, it likely has poor solubility in non-polar mobile phases.

  • Dissolve: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM).

  • Adsorb: Add solid support (Silica gel or Celite 545) to the flask. Ratio: 1 part crude to 3 parts support.

  • Evaporate: Rotary evaporate until you have a free-flowing dry powder.

  • Load: Pour this powder on top of your packed column (or into a solid load cartridge for flash systems).

Visual Workflow: Loading Decision Tree

LoadingStrategy Start Check Solubility in Mobile Phase (Hex/EtOAc) Soluble Soluble (>100 mg/mL)? Start->Soluble LiquidLoad Liquid Loading (Direct Injection) Soluble->LiquidLoad Yes NotSoluble Poor Solubility Soluble->NotSoluble No StrongSolvent Dissolve in DCM NotSoluble->StrongSolvent AddSupport Add Celite or Silica (1:3 Ratio) StrongSolvent->AddSupport Rotovap Evaporate to Dryness AddSupport->Rotovap DryLoad Dry Loading (Solid Load Cartridge) Rotovap->DryLoad

Figure 1: Decision matrix for sample loading. Dry loading is recommended for nitrophenoxypyridines to maximize resolution.

Module 3: Troubleshooting (FAQ)

Q: My product is "tailing" (smearing) across multiple fractions. Why?

Diagnosis: This is the Pyridine-Silanol interaction.[5] The Mechanism: The basic nitrogen on the pyridine ring hydrogen-bonds with the acidic protons on the silica surface.[5] The Solution:

  • Immediate Fix: Switch to a mobile phase containing 1% Triethylamine (TEA) .

  • Mechanism of Action: TEA is a stronger base than your pyridine. It saturates the acidic silanol sites, effectively "capping" them. This allows your pyridine product to pass through without sticking.

TailingMechanism cluster_0 Without TEA cluster_1 With TEA Silica Silica Surface (Acidic Si-OH) Pyridine Pyridine Product (Basic N) Silica->Pyridine H-Bonding (Drag) TEA Triethylamine (Stronger Base) Silica->TEA Blocked Site Pyridine->Silica No Interaction (Clean Elution)

Figure 2: Competitive inhibition mechanism. TEA blocks silanol sites, preventing pyridine tailing.[5]

Q: I see a yellow band, but it's not my product. What is it?

Analysis:

  • 2-Nitrophenol: If your synthesis involved

    
     with 2-nitrophenol, unreacted starting material is yellow and acidic.
    
  • 2-Nitroaniline derivatives: Also intensely yellow/orange.

  • Differentiation: Nitrophenols are acidic. They will interact differently with TEA. 2-Nitrophenol often elutes faster than pyridines on silica because of internal hydrogen bonding, but if TEA is present, it may form a salt and stick to the baseline.

  • Action: Check the UV spectra. Nitro groups absorb strongly at 254 nm but also often have a visible absorbance (yellow). Do not rely solely on color; verify fractions by TLC.

Q: My recovery is low (<50%). Where is the rest?

Potential Causes:

  • Irreversible Adsorption: The pyridine stuck to the silica permanently (did you forget the TEA?).

    • Rescue: Flush the column with 10% Methanol in DCM (with 1% TEA or NH3).

  • Precipitation: The compound crashed out inside the column.

    • Check: Did you use a gradient starting at 100% Hexane? If your compound is insoluble in hexane, it may have precipitated at the head of the column.

    • Fix: Start your gradient at 5% or 10% EtOAc/Hexane to ensure solubility.

Summary Checklist

  • TLC: Verify

    
     ~0.3 in Hex/EtOAc. Check for streaking.[6][7]
    
  • Mobile Phase: Hexane/Ethyl Acetate + 1% TEA .

  • Loading: Dry load on Celite/Silica to avoid solvent effects.[6]

  • Gradient: 0% to 40% EtOAc over 15 Column Volumes (CV).

  • Detection: UV at 254 nm (Pyridine/Nitro) and 280 nm.

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Nitrogen Heterocycles. Retrieved from [Link]

  • Biotage. (2023). Dry Loading vs. Liquid Loading in Flash Chromatography. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[3] Rapid chromatographic technique for preparative separations with moderate resolution.[3] Journal of Organic Chemistry, 43(14), 2923–2925.[3]

Sources

Solving solubility issues with 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-5-(2-nitrophenoxy)pyridine

Introduction: Welcome to the dedicated technical support guide for 3-Bromo-5-(2-nitrophenoxy)pyridine. This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges related to the handling and, most notably, the solubility of this compound. Given its molecular structure—featuring a pyridine core, a bromo substituent, and a nitrophenoxy group—3-Bromo-5-(2-nitrophenoxy)pyridine possesses characteristics that can make its dissolution non-trivial, particularly in aqueous media. This guide provides field-proven troubleshooting strategies, detailed protocols, and answers to frequently asked questions to ensure your experiments proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: What is 3-Bromo-5-(2-nitrophenoxy)pyridine and what are its likely applications?

A1: 3-Bromo-5-(2-nitrophenoxy)pyridine is a substituted pyridine derivative. Its structure is characterized by a pyridine ring, which is a common scaffold in medicinal chemistry, a bromine atom that can be used as a handle for cross-coupling reactions (e.g., Suzuki, Heck), and a nitrophenoxy moiety that can influence electronic properties and be a precursor for an amino group via reduction.[1][2] It is primarily used as a synthetic intermediate or building block in the development of more complex molecules, particularly in the fields of pharmaceutical and agrochemical research.[3]

Q2: Why is 3-Bromo-5-(2-nitrophenoxy)pyridine expected to have low aqueous solubility?

A2: The low aqueous solubility is predicted based on its molecular structure. The molecule has a significant hydrophobic character due to the presence of two aromatic rings (pyridine and benzene) and a halogen (bromine). While the nitrogen atom in the pyridine ring and the oxygen atoms of the nitro and ether groups can act as hydrogen bond acceptors, the molecule lacks hydrogen bond donor groups.[4] The large, relatively nonpolar surface area dominates its physical properties, making it difficult for water molecules to form a solvation shell, a common issue for over 40% of marketed drugs and nearly 90% of drug molecules in the discovery pipeline.[5]

Q3: What are the recommended starting solvents for dissolving this compound?

A3: Based on the principle of "like dissolves like," polar aprotic solvents are the recommended starting point. These solvents can interact with the polar regions of the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like water's. Good initial choices include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

Q4: How should I prepare a high-concentration stock solution?

A4: Preparing a concentrated stock solution in an appropriate organic solvent is the most common and effective strategy. This allows for the precise addition of the compound to an aqueous medium in small volumes, minimizing the risk of precipitation. The standard procedure is to use DMSO. See Protocol 2 for a detailed methodology.

Q5: What are the primary safety precautions when handling 3-Bromo-5-(2-nitrophenoxy)pyridine?

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8] Avoid contact with skin and eyes.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

Troubleshooting Guide: Solubility Issues

Problem: My 3-Bromo-5-(2-nitrophenoxy)pyridine is not dissolving in my chosen solvent.

This is a common issue when the solvent's polarity is not well-matched to the solute. Follow this systematic workflow to find a suitable solvent or solvent system.

Workflow for Systematic Solubilization

Below is a decision-tree diagram to guide you through the process of achieving dissolution.

Solubility_Workflow start Start: Weigh Compound add_solvent Add small volume of primary solvent (e.g., DMSO, DMF) start->add_solvent vortex_sonicate Vortex and/or Sonicate for 2-5 minutes add_solvent->vortex_sonicate observe1 Observe: Is it fully dissolved? vortex_sonicate->observe1 success Success: Solution Prepared Proceed with experiment observe1->success Yes add_more_solvent Incrementally add more solvent (up to 10x initial volume) observe1->add_more_solvent No observe2 Observe: Is it fully dissolved? add_more_solvent->observe2 observe2->success Yes gentle_heat Apply gentle heat (35-40°C) with stirring observe2->gentle_heat No observe3 Observe: Is it fully dissolved? gentle_heat->observe3 observe3->success Yes fail Insoluble in this solvent. Consult Solvent Selection Table and try a different solvent. observe3->fail No

Caption: A systematic workflow for dissolving a challenging compound.

Problem: My compound dissolves in organic solvent but precipitates when added to my aqueous buffer.

This phenomenon, known as "crashing out," occurs when a drug dissolved in a water-miscible organic solvent is diluted into an aqueous phase where it is insoluble. The key is to keep the final concentration of the organic solvent high enough to maintain solubility, but low enough not to interfere with the biological experiment.

Solutions:

  • Minimize Organic Solvent Volume: Prepare the stock solution at the highest possible concentration in your chosen co-solvent (e.g., DMSO). This allows the addition of a very small volume to your aqueous buffer. A final concentration of DMSO at or below 0.5-1% is generally well-tolerated in cell-based assays.

  • Controlled Addition: Add the stock solution dropwise into the aqueous buffer while the buffer is being vortexed or rapidly stirred. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Use of Surfactants or Complexing Agents: For particularly difficult compounds, consider including a small amount of a non-ionic surfactant like Tween-80 or a complexing agent such as a cyclodextrin in the aqueous buffer.[9] These agents can form micelles or inclusion complexes that encapsulate the hydrophobic compound, enhancing its apparent solubility.[5]

Problem: I cannot use organic co-solvents in my experiment. How can I increase aqueous solubility?

While challenging, several advanced methods can be employed, though they require more significant formulation development.[10][11]

  • pH Adjustment: The pyridine nitrogen is weakly basic. Protonating it by lowering the pH of the solution may increase solubility. However, this is often a minor effect and may not be compatible with experimental conditions.

  • Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier matrix at a solid state.[10] Common carriers include polyethylene glycols (PEGs) or polyvinylpyrrolidone (PVP). The carrier helps to dissolve the drug when the solid dispersion is added to an aqueous medium.

  • Nanonization: Reducing the particle size of the compound to the nanometer scale (nanosuspension) dramatically increases the surface area-to-volume ratio, which can lead to a significant increase in dissolution rate and saturation solubility.[11]

Data Presentation

Table 1: Predicted Solubility of 3-Bromo-5-(2-nitrophenoxy)pyridine in Common Laboratory Solvents

Disclaimer: This table is based on chemical principles and experience with structurally similar compounds. Experimental verification is required.

SolventClassPolarity IndexPredicted SolubilityNotes
WaterProtic10.2InsolubleStrong hydrogen bonding network excludes the hydrophobic molecule.
Methanol / EthanolProtic5.1 / 4.3Low to ModerateMay require heating or sonication. May form solvates.
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2HighRecommended starting solvent for stock solutions.
N,N-Dimethylformamide (DMF)Polar Aprotic6.4HighGood alternative to DMSO.
AcetonitrilePolar Aprotic5.8ModerateUseful for analytical applications (e.g., HPLC).
Tetrahydrofuran (THF)Polar Aprotic4.0HighGood dissolving power, but peroxide formation is a risk.
Ethyl Acetate (EtOAc)Moderately Polar4.4Moderate to HighCommon solvent for extraction and chromatography.
Dichloromethane (DCM)Chlorinated3.1HighExcellent solvent, but volatile and requires fume hood use.
TolueneNonpolar2.4LowUnlikely to be a good solvent.
Hexanes / HeptaneNonpolar0.1InsolubleUseful as an anti-solvent for precipitation/crystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Solubility Determination
  • Preparation: Dispense 1-2 mg of 3-Bromo-5-(2-nitrophenoxy)pyridine into several small, labeled glass vials.

  • Solvent Addition: To the first vial, add the first solvent to be tested (e.g., DMSO) in a small, measured aliquot (e.g., 100 µL).

  • Agitation: Vigorously vortex the vial for 30 seconds. If not dissolved, place the vial in an ultrasonic bath for 5 minutes.

  • Visual Inspection: Carefully inspect the solution against a dark background. Look for any suspended particles. A clear solution indicates complete dissolution.

  • Incremental Addition: If the compound is not fully dissolved, add another 100 µL aliquot of the solvent and repeat step 3. Continue this process up to a total volume of 1 mL.

  • Heating: If the compound remains insoluble, warm the vial to 35-40°C in a water bath or on a heating block for 10 minutes with occasional agitation. Allow to cool to room temperature and observe if the compound remains in solution.

  • Documentation: Record the approximate solubility in mg/mL for each solvent tested. Repeat for all desired solvents from Table 1.

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: The molecular weight of 3-Bromo-5-(2-nitrophenoxy)pyridine (C₁₁H₇BrN₂O₃) is approximately 307.1 g/mol . To prepare 1 mL of a 10 mM solution, you will need:

    • 10 mmol/L * 0.001 L * 307.1 g/mol = 0.003071 g = 3.07 mg

  • Weighing: Accurately weigh approximately 3.1 mg of the compound into a sterile microcentrifuge tube or a small glass vial. Record the exact weight.

  • Solvent Addition: Add research-grade DMSO to the vial to reach a final concentration of 10 mM based on the actual weight. For example, if you weighed 3.07 mg, add exactly 1.0 mL of DMSO.

  • Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, use brief sonication as described in Protocol 1 .

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw the solution completely and vortex gently to ensure homogeneity.

Protocol 3: Dosing an Aqueous Buffer with a DMSO Stock Solution

This protocol describes the dilution of a 10 mM DMSO stock to a final concentration of 10 µM in 10 mL of aqueous buffer.

  • Preparation: Dispense 10 mL of the desired aqueous buffer into a 15 mL conical tube.

  • Stirring: Place the tube on a vortex mixer set to a medium-high speed or use a magnetic stir bar and stir plate.

  • Stock Addition: Calculate the required volume of stock solution: (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL.

  • Dispensing: While the buffer is vigorously mixing, slowly dispense the 10 µL of the 10 mM DMSO stock solution into the buffer. Ensure the pipette tip is submerged in the buffer to aid dispersion.

  • Final Mix: Continue to vortex or stir the solution for an additional 30 seconds to ensure it is fully mixed. The final DMSO concentration will be 0.1%.

  • Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness or visible particles). If the solution is clear, it is ready for use.

References

  • Jadhav, N., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical and Chemical Sciences, 1(3), 1138-1149. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • Gaur, A., et al. (2014). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmaceutical and Clinical Research, 6(3), 220-226. [Link]

  • Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(11), 1-10. [Link]

  • Pawar, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 123-131. [Link]

  • PubChem. (n.d.). 5-Bromo-3-methyl-2-(2-nitrophenoxy)pyridine. Retrieved February 10, 2026, from [Link]

  • Hoffman Fine Chemicals. (n.d.). CAS 28231-77-8 | 3-Bromo-5-(2,4-dimethylphenoxy)pyridine. Retrieved February 10, 2026, from [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • ResearchGate. (2021). Pyridones in drug discovery: Recent advances. Retrieved February 10, 2026, from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-(fluoromethoxy)pyridine. Retrieved February 10, 2026, from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. Retrieved February 10, 2026, from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved February 10, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-2-nitropyridine. Retrieved February 10, 2026, from [Link]

Sources

Minimizing side reactions during 3-Bromo-5-(2-nitrophenoxy)pyridine reduction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Selective Nitro Reduction Guide Case Reference: 3-Bromo-5-(2-nitrophenoxy)pyridine

Executive Summary: The Selectivity Challenge

User Query: "I need to reduce the nitro group on 3-Bromo-5-(2-nitrophenoxy)pyridine to an amine without cleaving the bromine atom on the pyridine ring."

The Core Problem: You are fighting two competing reactions.

  • Desired: Reduction of the nitro group (

    
    ) on the electron-rich phenoxy ring.
    
  • Undesired: Hydrodehalogenation (Debromination) of the pyridine ring.[1]

    • Risk Factor:[2][3][4] Bromine attached to a pyridine ring (especially at the 3-position) is significantly more susceptible to oxidative addition by metal catalysts (like Pd) than a bromine on a standard benzene ring. The electron-deficient nature of pyridine facilitates the insertion of the metal into the C-Br bond, leading to cleavage.

Strategic Recommendation: Avoid standard Palladium on Carbon (Pd/C) hydrogenation. It will almost certainly lead to mixtures of the desired product and the debrominated byproduct (3-(2-aminophenoxy)pyridine).

Instead, utilize Iron-mediated reduction (Chemical) for robustness or Sulfided Platinum (Catalytic) for scalability.

Strategic Decision Matrix

Before starting, select your method based on scale and available equipment.

ReductionStrategy Start Start: Select Reduction Method Scale What is your reaction scale? Start->Scale Small Small Scale (<1g) Scale->Small Large Scale Up (>10g) Scale->Large SnCl2 Method C: Stannous Chloride (High Selectivity, Difficult Workup) Small->SnCl2 Rapid, simple setup Fe Method A: Iron/Acetic Acid (Gold Standard for Halogens) Small->Fe Cheaper, robust Large->Fe Cost effective PtS Method B: Sulfided Pt/C (Catalytic Hydrogenation) Large->PtS Cleanest profile Outcome1 High Purity, Low Throughput SnCl2->Outcome1 Watch for Emulsions Outcome2 High Yield, Laborious Filtration Fe->Outcome2 Watch for Iron Waste Outcome3 High Yield, Scalable PtS->Outcome3 Requires H2 Safety

Caption: Decision matrix for selecting the optimal reduction protocol based on scale and constraints.

Detailed Protocols & Troubleshooting

Method A: The "Gold Standard" – Iron Powder Reduction

Why: Iron (Fe) in acidic media operates via a single-electron transfer mechanism that is highly selective for nitro groups and kinetically too slow to insert into the C-Br bond of the pyridine.

Protocol:

  • Dissolve: Suspend substrate (1 eq) in Ethanol/Water (4:1 ratio).

  • Add: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (

    
    , 5.0 eq) OR Acetic Acid (5.0 eq).
    
  • Heat: Reflux (

    
    ) with vigorous stirring (mechanical stirring recommended for scales >5g).
    
  • Monitor: Reaction usually completes in 1-4 hours.

Troubleshooting Guide:

Issue Root Cause Solution
Stalled Reaction Iron surface passivation.Activate Iron: Wash Fe powder with dilute HCl, then water/acetone/ether and dry before use. Alternatively, add a drop of conc. HCl to the reaction mixture to "kickstart" it.
"The Rust Nightmare" (Clogged Filter)Formation of gelatinous Iron(III) hydroxides during workup.The Celite Trick: Filter the reaction mixture while hot through a pad of Celite. If it cools, the iron salts precipitate as a gel.The EDTA Wash: Add EDTA or Rochelle's Salt (Sodium Potassium Tartrate) during the aqueous workup to chelate iron and solubilize it in the water layer.
Low Yield Product trapped in the iron filter cake.Thoroughly wash the filter cake with hot Ethyl Acetate or Methanol. Do not rely on cold solvent washes.
Method B: The Scalable Catalytic Route – Sulfided Platinum

Why: Platinum on Carbon (Pt/C) is generally less active toward halogenolysis than Palladium. "Sulfided" Pt/C (poisoned with sulfur) occupies the highly active sites responsible for C-Br cleavage, leaving only the sites active enough for


 reduction.

Protocol:

  • Catalyst: Use 1-3 wt% of 5% Pt/C (sulfided) .

  • Solvent: Methanol or THF. Avoid acidic solvents which promote dehalogenation.

  • Conditions: Hydrogen balloon (1 atm) or low pressure (1-3 bar). Room temperature.

  • Time: Monitor closely; stop immediately upon consumption of starting material.

Troubleshooting Guide:

Issue Root Cause Solution
Debromination Observed Hydrogen pressure too high or reaction ran too long.Lower Pressure: Switch from a Parr shaker to a simple balloon.Stop Early: Do not let the reaction "soak" after completion.
Reaction Too Slow Poisoned catalyst is inherently slower.Heat Gently: Increase temperature to

. Do not exceed

.Increase Loading: Increase catalyst loading to 5 wt%.
Ignition Risk Dry Pt/C is pyrophoric.Wet the Catalyst: Always use "wet" catalyst (50% water) or pre-wet with toluene/water before adding the flammable solvent (MeOH).
Method C: The Laboratory Quick-Fix – Stannous Chloride ( )

Why: Excellent selectivity. Tin coordinates to the nitro group, facilitating reduction without touching the pyridine ring.

Protocol:

  • Mix: Substrate (1 eq) +

    
     (5 eq) in Ethanol or EtOAc.
    
  • Heat: Reflux (

    
    ) for 2-6 hours.
    
  • Workup (CRITICAL): See below.

Troubleshooting Guide:

Issue Root Cause Solution
Emulsion Hell Tin hydroxides form a thick, inseparable paste during aqueous extraction.pH Control: Neutralize with aqueous NaOH until pH > 10. The amphoteric tin hydroxides will redissolve as stannates (

), creating two clear layers.Alternative: Use Rochelle's Salt (saturated solution) to chelate the tin.
Product Contamination Tin residues are sticky and hard to remove.Fluoride Wash: Wash the organic layer with KF (Potassium Fluoride) solution. Insoluble Tin Fluoride (

) will precipitate and can be filtered off.

Frequently Asked Questions (FAQs)

Q: Can I use Raney Nickel? A: Proceed with extreme caution. While Raney Nickel is often cited as an alternative to Pd/C for halogens, it can still debrominate pyridine rings, especially fresh, highly active batches. If you must use it, "age" the catalyst or use it at strictly ambient pressure/temperature.

Q: Why not use Zinc/Acetic Acid? A: Zinc is a valid alternative, but it is more aggressive than Iron. It carries a higher risk of over-reduction or forming hydroxylamine intermediates (


) if the pH isn't managed. Iron is "softer" and more reliable for this specific pyridine-bromide scaffold.

Q: I see a small impurity (approx. 5-10%) that matches the des-bromo mass. How do I remove it? A: Separation of the debrominated pyridine from the brominated product is extremely difficult due to their structural similarity (similar


 and solubility). Prevention is the only cure.  If you have this impurity, you likely need to restart using Method A (Iron).

Q: Can I use Transfer Hydrogenation (e.g., Hydrazine/Pd/C)? A: Yes, this is a viable "Method D." Hydrazine hydrate with Pd/C often favors nitro reduction over dehalogenation because the localized concentration of hydrogen is lower than under gas atmosphere. However, temperature control is critical; overheating will lead to bromine loss.

References

  • Selective Reduction of Nitro Groups: Orgsyn.org. (1951). 2,3-Diaminopyridine.[5] Link (Demonstrates Fe/acid reduction of a bromonitropyridine retaining the bromine).

  • Catalytic Transfer Hydrogenation: Li, F., Frett, B., & Li, H. (2014).[6] Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett. Link

  • Prevention of Debromination: BenchChem. (2025).[1][7] How to avoid debromination in pyridine coupling reactions. Link

  • Workup Strategies: Rochester.edu. How To: Manage an Emulsion. Link

  • Sulfided Platinum Selectivity: Organic Chemistry Portal. Reduction of Nitro Compounds. Link

Sources

Technical Support Guide: Recrystallization of 3-Bromo-5-(2-nitrophenoxy)pyridine

[1]

Executive Summary & Chemical Profile

This guide addresses the purification of 3-Bromo-5-(2-nitrophenoxy)pyridine , a functionalized diaryl ether intermediate often used in the synthesis of fused heterocycles and kinase inhibitors.[1]

The molecule features three distinct moieties that dictate its solubility:

  • Pyridine Ring: Provides weak basicity and π-stacking potential.[1]

  • Bromine Substituent: Increases lipophilicity (

    
    ) and density.
    
  • 2-Nitrophenoxy Group: Introduces significant polarity and hydrogen-bond accepting capability, while the ether linkage adds conformational flexibility.[1]

Purification Challenge: The coexistence of the lipophilic bromine and the polar nitro group often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1] This guide provides a solvent screening protocol and troubleshooting workflows to mitigate this issue.

Solubility Profiling & Solvent Selection

Based on the structural pharmacophore and analogous nitro-pyridine derivatives, the following solvent systems are recommended.

Solvent Compatibility Table
Solvent SystemPolarity IndexPrimary Use CaseRisk Factor
Ethanol (95%) 5.2General Purification. Best balance of solubility at reflux vs. insolubility at

.[1]
Moderate yield loss if too much solvent is used.[1]
Ethyl Acetate / Heptane 4.4 / 0.1High Purity Requirements. Excellent for removing non-polar starting materials.[1]High risk of oiling out if cooled too rapidly.[1]
Acetonitrile 5.8Polar Impurity Removal. Good for removing oxidized byproducts.[1]Lower recovery rates due to high solubility.
Toluene 2.4Large Scale. Good temperature differential (

vs

).
Hard to remove trace solvent (high BP).[2]
Recommended Starting Protocol: The "Ethanol Gradient"

For initial purification, Ethanol/Water or Pure Ethanol is the baseline recommendation. The nitro group interacts favorably with the hydroxyl of ethanol at high temperatures, but the hydrophobic bromine/pyridine core drives precipitation upon cooling.

Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol System)

Use this for crude material with purity >85%.

  • Preparation: Place 5.0 g of crude 3-Bromo-5-(2-nitrophenoxy)pyridine in a 100 mL round-bottom flask (RBF).

  • Dissolution: Add 15 mL of absolute Ethanol . Heat to reflux (

    
    ) with magnetic stirring.
    
    • Observation: If solid remains, add Ethanol in 2 mL increments until fully dissolved.

    • Note: If the solution is dark/black, add activated charcoal (0.2 g), reflux for 5 mins, and filter hot through Celite.

  • Saturation: Once dissolved, remove from heat. If using 95% EtOH, no water addition is needed. If using absolute EtOH, add warm water dropwise until a faint turbidity persists, then add 1 mL of EtOH to clear it.

  • Crystallization: Allow the flask to cool to room temperature slowly (over 1-2 hours) on a cork ring. Do not place directly on a cold benchtop.

  • Finishing: Once crystals form, cool in an ice bath (

    
    ) for 30 minutes.
    
  • Collection: Filter via vacuum (Buchner funnel). Wash with cold Ethanol (

    
    ).
    
Protocol B: The "Oiling Out" Rescue (Ethyl Acetate/Heptane)

Use this if Protocol A results in a sticky oil at the bottom of the flask.

  • Dissolution: Dissolve the crude oil in the minimum amount of Ethyl Acetate at

    
    .
    
  • Anti-Solvent Addition: Slowly add Heptane (or Hexane) dropwise to the hot solution.

  • The Critical Point: Stop adding Heptane the moment the solution turns slightly cloudy.

  • Re-solubilization: Add a few drops of Ethyl Acetate to restore clarity.

  • Seeding: Add a single seed crystal of pure product (if available) or scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cool: Insulate the flask with a towel and let it stand undisturbed overnight.

Troubleshooting & Decision Logic

Common issues with nitrophenoxy-pyridines involve phase separation and persistent impurities.[1] Use the logic flow below to diagnose.

Recrystallization_LogicStartStart: Crude SolidCheck_PurityCheck Crude Purity (TLC/LCMS)Start->Check_PurityHigh_PurityPurity > 85%Check_Purity->High_PurityLow_PurityPurity < 85%Check_Purity->Low_PuritySolvent_ChoiceSelect Solvent SystemHigh_Purity->Solvent_ChoicePre_WashPerform Acid/Base Wash(Remove Phenols/Pyridines)Low_Purity->Pre_WashPre_Wash->Solvent_ChoiceProcess_EtOHTry Ethanol RefluxSolvent_Choice->Process_EtOHResult_CheckOutcome?Process_EtOH->Result_CheckSuccessCrystals Formed(Filter & Dry)Result_Check->SuccessSolidOiling_OutOiling OutResult_Check->Oiling_OutLiquid OilNo_PrecipNo PrecipitationResult_Check->No_PrecipClear SolnFix_OilReheat -> Add Seed Crystal-> Slower CoolingOiling_Out->Fix_OilFix_SolubilityEvaporate 50% SolventOR Add Water (Anti-solvent)No_Precip->Fix_SolubilityFix_Oil->Result_CheckFix_Solubility->Result_Check

Figure 1: Decision matrix for optimizing the recrystallization of nitro-pyridine intermediates.

Frequently Asked Questions (FAQ)

Q1: My product is oiling out even in Ethanol. What is happening? A: This is common for nitro-compounds near their melting point.[1] The solution is likely too concentrated or cooling too fast.

  • Fix: Re-heat the mixture until clear. Add 10-20% more solvent.[1] Allow the flask to cool inside a warm water bath (turn the heat off and let the bath cool down with the flask inside). This slows the thermal gradient.

Q2: How do I remove unreacted 2-nitrophenol? A: Recrystallization is inefficient for removing phenolic starting materials.[1]

  • Fix: Before recrystallizing, dissolve the crude solid in Ethyl Acetate and wash with 1M NaOH or 10%

    
     . The phenol will deprotonate (forming the water-soluble phenolate) and partition into the aqueous layer.[1] Dry the organic layer (
    
    
    ), evaporate, then recrystallize.

Q3: The crystals are yellow/orange. Is this normal? A: Yes. Nitro-aromatics are inherently colored (yellow to pale orange) due to conjugation.[1] However, dark brown or black coloration indicates oxidation or tar. Use activated charcoal during the hot filtration step if the color is excessively dark.

Q4: Can I use water as the primary solvent? A: No. 3-Bromo-5-(2-nitrophenoxy)pyridine is too lipophilic.[1] Water can only be used as an anti-solvent (added to Ethanol or Methanol) to force precipitation.

References

  • Department of Chemistry, University of Rochester. Tips and Tricks: Recrystallization Solvents. (General principles for polar/non-polar aromatic separations).

  • Jagadhane, P. B., & Telvekar, V. N. (2014). Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide.[1][3] Synlett, 25, 2636-2638.[1][3] (Demonstrates purification of analogous nitro-pyridine systems using polar/non-polar gradients).

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (Solubility data for nitro-pyridine derivatives). [1]

  • PubChem. 3-bromo-5-nitropyridine Compound Summary. (Physicochemical properties of the core scaffold).[2][4][5]

Troubleshooting palladium poisoning in 3-Bromo-5-(2-nitrophenoxy)pyridine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Palladium Catalysis in Heterocycle Coupling Topic: Troubleshooting 3-Bromo-5-(2-nitrophenoxy)pyridine Coupling Case ID: PD-PYR-NO2-001

Executive Summary: The "Killer" Substrate

You are dealing with a 3,5-substituted pyridine motif containing a nitro-functionalized ether . This is a "perfect storm" substrate for palladium poisoning.

  • The Trap: The pyridine nitrogen is a potent

    
    -donor. In standard catalytic cycles, it competitively binds to the Palladium (Pd) center, displacing your ligands (especially simple phosphines like PPh3).
    
  • The Complication: The 2-nitrophenoxy group adds steric bulk and potential redox lability. While the nitro group is generally stable in Suzuki couplings, its oxygen atoms can participate in weak chelation, stabilizing the inactive Pd-Pyridine complex.

  • The Result: Your reaction likely turns black (Pd aggregation) or remains clear but stalls at <10% conversion because the catalyst is sequestered in a "resting state" trap, unable to perform oxidative addition at the C-Br bond.

Module 1: Diagnostic & Mechanism

Visualizing the Poisoning Mechanism

The following diagram illustrates why standard catalysts fail. The Pyridine Nitrogen (


) outcompetes the bulky phosphine ligands for the Pd center.

PoisoningMechanism Pd_Active Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Desired Path) Pd_Active->OxAdd C-Br Bond Insertion Poisoned Inactive Complex [L-Pd-N(py)] (Dead End) Pd_Active->Poisoned Pyridine N Coordination Substrate Substrate: 3-Br-5-(2-nitrophenoxy)pyridine Substrate->OxAdd Substrate->Poisoned PdBlack Pd Black (Precipitation) Poisoned->PdBlack Ligand Dissociation

Figure 1: The Competitive Binding Pathway. The Pyridine Nitrogen (red path) acts as a "ligand sponge," sequestering the active Pd(0) species before it can react with the Bromine (yellow path).

Module 2: Troubleshooting FAQs

Q1: My reaction turns black immediately upon heating. Is this normal?

A: No. This is "Death by Aggregation."

  • Diagnosis: Immediate black precipitation indicates that your ligands have dissociated from the palladium. The "naked" Pd atoms then aggregate into inactive nanoparticles (Pd black).

  • Cause: The pyridine nitrogen in your substrate displaced your phosphine ligands. Once the ligands are gone, the Pd is unprotected.

  • Fix: You need a ligand that binds tighter than the pyridine nitrogen. Switch to bidentate ligands (e.g., dppf) or NHC ligands (e.g., PEPPSI-IPr) which are sterically bulky and electron-rich, preventing displacement.

Q2: The reaction is clear, but conversion stops at ~15%. Adding more catalyst doesn't help.

A: You have reached the "Inhibition Equilibrium."

  • Diagnosis: The catalyst is not dead (precipitated), but it is dormant. The product (a coupled pyridine) is often a better ligand than the starting material, poisoning the catalyst as the reaction proceeds.

  • The "Nitro" Factor: The 2-nitrophenoxy group creates a local electron-deficient environment. If you are using a weak ligand, the Pd might be getting trapped in a chelate between the Pyridine N and the Ether O.

  • Fix: Use a Pre-catalyst (e.g., XPhos Pd G4). These generate the active species inside the catalytic cycle, bypassing the initial inhibition hurdle.[1]

Q3: Can the nitro group be interfering?

A: Only if you are using the wrong base or solvent.

  • Risk: Nitro groups can be reduced to amines or hydroxylamines if you use formate sources or alcohols at very high temperatures.

  • Risk: Strong bases (e.g., NaOtBu, LiHMDS) can attack the nitro ring (nucleophilic aromatic substitution) or cause degradation.

  • Recommendation: Stick to inorganic bases like K₃PO₄ or K₂CO₃ . Avoid isopropanol; use 1,4-Dioxane or Toluene/Water .

Module 3: The "Resilient" Protocol

This protocol uses Pd-PEPPSI-IPr , a catalyst specifically designed to resist pyridine poisoning ("PEPPSI" stands for Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

Target Reaction: Suzuki-Miyaura Coupling Scale: 1.0 mmol

ComponentRoleSpecification
Catalyst The Hero Pd-PEPPSI-IPr (2 mol%) or XPhos Pd G4 (2 mol%)
Solvent Medium1,4-Dioxane (anhydrous) or Toluene
Base ActivatorK₃PO₄ (3.0 equiv) - Finely ground
Boronic Acid Partner1.2 - 1.5 equiv (Use Pinacol Ester if acid is unstable)
Temperature Energy80°C - 100°C
Step-by-Step Procedure:
  • The Setup (Glovebox or Schlenk Line):

    • To a dry reaction vial equipped with a stir bar, add the 3-Bromo-5-(2-nitrophenoxy)pyridine (1.0 equiv), Boronic acid/ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

    • Crucial: If using Pd-PEPPSI-IPr , add it now as a solid (It is air-stable).

  • Degassing (The Oxygen Purge):

    • Cap the vial with a septum. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Why? Oxygen accelerates ligand oxidation, making the Pd vulnerable to pyridine poisoning.

  • Solvent Addition:

    • Add 1,4-Dioxane (concentration: 0.1 M to 0.2 M) via syringe.

    • Note: If solubility is poor, add 10% v/v water (degassed) to help dissolve the inorganic base.

  • Reaction:

    • Heat to 80°C . Monitor by LCMS/TLC at 1 hour.

    • Checkpoint: The solution should turn from yellow/orange to a darker amber but should not precipitate black solids immediately.

  • Workup:

    • Cool to room temperature. Filter through a pad of Celite to remove Pd residues.

    • Specific for Pyridines: Wash the organic layer with a slightly acidic buffer (pH 5-6) if possible to remove unreacted aminopyridines, but be careful with the ether linkage.

Module 4: Decision Tree for Optimization

Use this logic flow if the standard protocol fails.

TroubleshootingTree Start Reaction Outcome? Black Black Precipitate (Pd Aggregation) Start->Black NoRxn Clear Solution No Product Start->NoRxn Stalled Stalls at <50% Conversion Start->Stalled Sol_Ligand Switch to Bulky NHC (Pd-PEPPSI-IPent) Black->Sol_Ligand Ligand too weak Sol_Temp Increase Temp to 110°C Switch to Toluene NoRxn->Sol_Temp Activation barrier high Sol_Base Switch Base to Cs2CO3 or KOtBu NoRxn->Sol_Base Transmetallation slow Sol_Scavenge Add 20 mol% CuI (Scavenges Pyridine) Stalled->Sol_Scavenge Product inhibition

Figure 2: Optimization Logic. Select your path based on the visual and analytical state of the reaction mixture.

References

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal.

  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.[2][3]

  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society.

  • Lundgren, R. J., & Stradiotto, M. (2012). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions of Heterocycles. Chemistry – A European Journal.

Sources

Technical Support Center: Purification of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Removal & Process Optimization Ticket ID: #PUR-3B5NP-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Context: You are synthesizing 3-Bromo-5-(2-nitrophenoxy)pyridine (typically via


 coupling of 3,5-dibromopyridine and 2-nitrophenol).
The Problem:  This reaction frequently yields a "sticky" crude solid contaminated with unreacted nitrophenol, bis-substituted byproducts, and residual high-boiling solvents (DMSO/DMF).

Chemical Profile for Purification Strategy:

  • Target: Lipophilic, electron-deficient heteroaryl ether.

  • Key Impurity A (2-Nitrophenol): Acidic (

    
     ~7.2), distinct yellow color, steam volatile.
    
  • Key Impurity B (3,5-Dibromopyridine): Non-polar, lipophilic, lacks ionizable protons.

  • Key Impurity C (Bis-ether): Very lipophilic, result of over-reaction.

Diagnostic Triage: Identify Your Impurity

Before attempting purification, match your observation to the impurity profile below.

ObservationLikely ImpurityChemical CauseDiagnostic Check
Bright Yellow Color 2-NitrophenolUnreacted starting material. The phenolate anion is intensely colored.TLC (stained with

or UV). Spot will be acidic.[1]
Oily/Sticky Solid DMSO / DMFResidual reaction solvent.

NMR: Look for singlets at

2.54 (DMSO) or

2.8/8.0 (DMF).
Low Melting Point 3,5-DibromopyridineUnreacted electrophile.LC-MS: Mass peak [M+H] matches starting material (approx 236.9).
Insoluble Precipitate Inorganic Salts

,

,

.
Ash test or solubility check (dissolves in water, not DCM).

Workflow: The "Golden" Workup (Liquid-Liquid Extraction)

The Critical Error: Many researchers attempt to extract this product using acid (HCl) to protonate the pyridine nitrogen. The Expert Insight: The pyridine ring in your target is electron-deficient due to the electron-withdrawing Bromine and Nitrophenoxy groups. It is barely basic. Strong acids may not protonate it efficiently, or worse, may hydrolyze the ether linkage.

Correct Strategy: Do not extract the product into acid. Instead, keep the product in the organic phase and wash impurities out using base .

Interactive Workflow Diagram

Caption: Logic flow for separating the neutral target molecule from acidic phenolic impurities and polar solvents.

ExtractionLogic Crude Crude Reaction Mixture (DMF/DMSO + Product + Phenol + Salts) Quench Step 1: Quench Pour into Ice-Water (5x volume) Crude->Quench Extract Step 2: Extraction Extract with EtOAc or DCM Quench->Extract AqLayer1 Aqueous Layer 1 (Contains DMSO, DMF, Salts) Extract->AqLayer1 Discard OrgLayer1 Organic Layer (Product + Phenol + Dibromopyridine) Extract->OrgLayer1 WashBase Step 3: Basic Wash Wash with 1M NaOH or 10% K2CO3 OrgLayer1->WashBase AqLayer2 Aqueous Layer 2 (Contains Nitrophenolate - YELLOW) WashBase->AqLayer2 Discard (Yellow) OrgLayer2 Organic Layer (Neutral Product + Dibromopyridine) WashBase->OrgLayer2 WashBrine Step 4: Brine Wash & Dry (Removes trace water/base) OrgLayer2->WashBrine FinalSolid Crude Solid (Ready for Recrystallization) WashBrine->FinalSolid

Protocol 1: Optimized Workup
  • Dilution: Pour the reaction mixture into 5–10 volumes of ice-cold water.

    • Why? This forces the lipophilic product to precipitate or oil out, while retaining DMF/DMSO in the aqueous phase.

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc). Avoid Diethyl Ether (low solubility of product).

  • The "Phenol Purge": Wash the combined organic layers 2x with 1M NaOH or 10%

    
     .
    
    • Visual Cue: The aqueous layer should turn bright yellow (nitrophenolate anion). Repeat until the aqueous layer is colorless.

  • Drying: Wash with brine, dry over

    
    , and concentrate.
    

Advanced Purification: Recrystallization vs. Chromatography

If the workup does not yield >95% purity, choose your path based on the remaining impurities.

Decision Matrix Diagram

Caption: Selecting the correct purification method based on impurity profile.

PurificationPath Start Post-Workup Solid Check Check TLC/LC-MS Start->Check ImpurityType1 Impurity: Dibromopyridine (Non-polar) Check->ImpurityType1 Starting Material Present ImpurityType2 Impurity: Trace Tars/Color (Polar/Baseline) Check->ImpurityType2 Only Baseline Impurities Method1 Chromatography (Silica Gel) ImpurityType1->Method1 Separation required Method2 Recrystallization (EtOH/Water) ImpurityType2->Method2 Polishing

Protocol 2: Recrystallization (Best for Scalability)

Targeting removal of trace tars and minor isomers.

  • Solvent Choice: Ethanol (EtOH) or Acetonitrile (MeCN).

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling EtOH.

    • Note: If insoluble particles remain (salts), filter hot.[2]

  • Nucleation: Remove from heat. If no crystals form after 5 minutes, add warm water dropwise until slight turbidity (cloudiness) persists.

  • Cooling: Allow to cool to room temperature slowly, then move to

    
     (fridge).
    
  • Filtration: Collect crystals and wash with cold 1:1 EtOH:Water.

Protocol 3: Flash Chromatography (Best for Separation)

Targeting removal of 3,5-dibromopyridine.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexanes/Ethyl Acetate gradient.[3]

    • Start: 100% Hexanes (Elutes dibromopyridine first).

    • Gradient: Ramp to 10–20% EtOAc.

    • Product Elution: The target ether usually elutes after the dibromo starting material but before the nitrophenol (if any remains).

  • Loading: Dry load on Celite or Silica is recommended due to low solubility in Hexanes.

Troubleshooting FAQs

Q1: My product is an oil after the workup and won't solidify. What happened?

  • Cause: Residual high-boiling solvent (DMSO, DMF) or NMP is preventing crystallization.

  • Fix: Dissolve the oil in EtOAc and wash extensively (3-4 times) with 5% LiCl solution (Lithium Chloride). LiCl is superior to brine for pulling DMF/DMSO out of the organic phase [1]. Re-concentrate and triturate with cold pentane or heptane.

Q2: I see a spot very close to my product on TLC. How do I separate it?

  • Cause: This is likely the regioisomer (if using unsymmetrical starting materials) or the bis-substituted byproduct (3,5-bis(2-nitrophenoxy)pyridine).

  • Fix: Change your chromatography solvent system. If Hexane/EtOAc fails, try Dichloromethane (DCM) / Methanol (0% to 2% MeOH). The varying selectivity of DCM often resolves pyridine isomers better than Hexanes.

Q3: The yellow color persists even after basic washes.

  • Cause: Trace 2-nitrophenol is trapped in the crystal lattice or the product itself is slightly colored.

  • Fix: Perform a "Charcoal Filtration." Dissolve crude in hot EtOH, add activated carbon, stir for 15 mins, and filter through Celite while hot. This scavenges colored impurities effectively [2].

Q4: Can I use HCl to extract the pyridine product?

  • Answer: NO. As mentioned in the Executive Summary, the electron-withdrawing nitro and bromo groups lower the basicity of the pyridine nitrogen significantly. It will likely partition between layers or stay in the organic layer, leading to massive yield loss. Rely on the acidity of the phenol impurity, not the basicity of the pyridine product [3].

References

  • Org. Process Res. Dev.

  • Purification of Laboratory Chemicals (Book)

  • Journal of Medicinal Chemistry – Synthesis of 3,5-disubstituted pyridines via SNAr (Analogous chemistry).

Sources

Storage and shelf-life optimization for 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Product Support & Optimization Guide

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers utilizing 3-Bromo-5-(2-nitrophenoxy)pyridine , a critical heterocyclic building block often employed in the synthesis of complex pharmaceutical intermediates (e.g., via Suzuki-Miyaura coupling or nucleophilic aromatic substitution).

Due to the electronic interplay between the electron-deficient pyridine ring, the electron-withdrawing nitro group, and the labile ether linkage, this compound requires specific handling to prevent hydrolysis, photolytic degradation, and oxidative impurities. The following protocols are derived from standard operating procedures for halogenated nitropyridines and field application data.

Module 1: Storage Fundamentals

Core Directive: Maximizing stability through environmental control.

Q1: What are the absolute optimal storage conditions for long-term stability?

A: For storage exceeding 3 months, we recommend -20°C in a dedicated freezer , protected from light.

  • Mechanism: The ether linkage at the 5-position is susceptible to slow hydrolysis, particularly if trace moisture is present. Lower temperatures kinetically inhibit this cleavage.

  • Container: Amber glass vials with Teflon-lined caps are mandatory to prevent UV-induced radical formation at the nitro group and to ensure an airtight seal.

Q2: Can I store this compound at room temperature (20-25°C)?

A: Yes, but only for short-term durations (<30 days) .

  • Risk: At ambient temperatures, the rate of N-oxidation (pyridine nitrogen) increases, especially if the container headspace contains oxygen.

  • Protocol: If benchtop storage is necessary, purge the vial with Argon or Nitrogen before sealing and place it inside a desiccator.

Q3: The compound arrived in a clear vial. Should I transfer it?

A: Yes. Transfer the solid immediately to an amber glass vial . The nitro-aromatic moiety is photosensitive. Prolonged exposure to ambient lab light (fluorescent) can lead to a "browning" effect, indicative of photo-degradation products (azo or azoxy coupling byproducts).

Q4: Is this compound hygroscopic?

A: It exhibits low to moderate hygroscopicity . While not deliquescent, the pyridine nitrogen can hydrogen-bond with atmospheric water. Absorbed water catalyzes hydrolysis of the ether bond, releasing 2-nitrophenol (yellow impurity) and 3-bromo-5-hydroxypyridine.

  • Prevention: Always equilibrate the vial to room temperature before opening to prevent condensation.

Module 2: Troubleshooting & Degradation Analysis

Core Directive: Identifying and rectifying purity issues.

Q5: My white powder has turned faint yellow. Is it still usable?

A: Likely yes, but verify purity.

  • Cause: Slight yellowing often indicates trace surface oxidation or photo-excitation of the nitro group.

  • Action: Run a TLC (Thin Layer Chromatography) or LC-MS.

    • Acceptable: Purity >97% with no distinct new peaks.

    • Critical Failure: Appearance of a bright yellow/orange distinct spot (likely 2-nitrophenol).

Q6: What are the specific degradation products I should look for in LC-MS?

A: Monitor for these specific masses:

Degradation Pathway Product Name Mass Shift (approx)
Hydrolysis (Ether Cleavage) 2-Nitrophenol [M-H]⁻ = 138 (Negative mode)
Hydrolysis (Pyridine side) 3-Bromo-5-hydroxypyridine [M+H]⁺ = 174/176
N-Oxidation Pyridine-N-oxide derivative [M+16]

| Photolysis (Nitro reduction) | Nitroso/Amine derivatives | [M-16] or [M-30] |

Q7: The compound has clumped together. Does this indicate decomposition?

A: Not necessarily, but it indicates moisture ingress .

  • Risk: Clumping suggests the seal was compromised.

  • Remedy: Dry the sample in a vacuum oven at 30°C for 4 hours. Re-test purity. If purity is unchanged, the compound is safe to use but should be re-packaged.

Module 3: Shelf-Life Optimization Workflow

Core Directive: Extending the usable life of your inventory.

Visualization: Storage Decision Logic

The following decision tree outlines the optimal storage strategy based on your usage frequency.

StorageLogic Start Received Compound (3-Bromo-5-(2-nitrophenoxy)pyridine) Usage Expected Usage Timeline? Start->Usage ShortTerm < 1 Month Usage->ShortTerm Immediate LongTerm > 1 Month Usage->LongTerm Stockpile Ambient Store at 20-25°C Desiccator required Protect from light ShortTerm->Ambient ColdStorage Store at -20°C Amber Vial Argon Purge LongTerm->ColdStorage Check Pre-Use Check: Equilibrate to RT Ambient->Check ColdStorage->Check Open Open under Inert Gas Check->Open

Caption: Decision matrix for selecting storage temperature based on experimental timeline to minimize thermal cycling stress.

Q8: How do I re-purify the compound if degradation is detected?

A: If purity drops below 95%, perform a recrystallization rather than chromatography to save time and solvent.

  • Solvent System: Ethanol/Water or Ethyl Acetate/Hexane.

  • Protocol:

    • Dissolve crude solid in minimal hot Ethanol (approx. 50°C).

    • Add water dropwise until slight turbidity persists.

    • Cool slowly to 4°C.

    • Filter the precipitate. The yellow 2-nitrophenol impurity usually stays in the mother liquor.

Module 4: QC & Analytical Validation

Core Directive: Standardizing purity checks.

Visualization: Purity Troubleshooting Workflow

Use this workflow when you suspect compound degradation.

PurityCheck Suspect Suspect Degradation (Color Change/Clumping) TLC Perform TLC (30% EtOAc/Hexane) Suspect->TLC Result1 Single Spot Rf ~0.4-0.6 TLC->Result1 Result2 New Spot (Low Rf) (Hydrolysis Product) TLC->Result2 Result3 New Spot (High Rf) (Nitrophenol) TLC->Result3 Action1 Proceed with Experiment Result1->Action1 Action2 Recrystallize (EtOH/H2O) Result2->Action2 Result3->Action2

Caption: Diagnostic workflow for assessing compound integrity using Thin Layer Chromatography (TLC).

Summary of Physical Properties & Storage Standards
PropertySpecification / Recommendation
Appearance White to Off-white solid (Powder or Crystalline)
Storage Temp -20°C (Preferred) / 2-8°C (Acceptable)
Atmosphere Inert (Argon/Nitrogen) recommended
Solubility Soluble in DMSO, DMF, Chloroform, Ethyl Acetate
Incompatibility Strong Oxidizers, Strong Acids, Reducing Agents
Retest Period 12 Months (at -20°C)

References

  • ChemicalBook. (n.d.). 3-BROMO-5-(2-NITROPHENOXY)PYRIDINE Properties and CAS. Retrieved from

  • Sigma-Aldrich. (n.d.). Pyridine Derivatives Storage Protocols (General Guidelines). Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for 3-Bromopyridine derivatives. Retrieved from

  • Fisher Scientific. (2025). Safety Data Sheet: 3-Bromopyridine analogs. Retrieved from

(Note: Specific stability data for CAS 883106-33-0 is derived from structural analog behavior of brominated nitropyridines and diphenyl ethers found in the cited databases.)

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-5-(2-nitrophenoxy)pyridine, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] Given the absence of publicly available experimental spectra for this specific molecule, this document presents a predictive analysis grounded in fundamental NMR principles and data from analogous structures. We will explore the expected spectral features, compare the utility of ¹H NMR with alternative analytical techniques, and provide a standardized protocol for data acquisition.

Structural Elucidation by ¹H NMR Spectroscopy: A Predictive Analysis

¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules.[2] By analyzing the chemical shift, integration, and multiplicity of proton signals, we can deduce the electronic environment and connectivity of hydrogen atoms within a molecule.[3]

The structure of 3-Bromo-5-(2-nitrophenoxy)pyridine contains two distinct aromatic systems: a disubstituted pyridine ring and a disubstituted benzene ring. This leads to a complex but interpretable ¹H NMR spectrum.

Figure 1: Molecular structure and proton numbering of 3-Bromo-5-(2-nitrophenoxy)pyridine.

Predicted Spectral Data

The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized below. These predictions are based on the analysis of substituent effects on pyridine and benzene rings.[4][5]

ProtonPredicted δ (ppm)MultiplicityCoupling Constant(s) (J, Hz)Rationale for Chemical Shift
H-2 8.4 - 8.6Doublet of doublets (dd) or triplet (t)J(H2,H6) ≈ 0.5-1 (para), J(H2,H4) ≈ 2-3 (meta)Deshielded by adjacent ring nitrogen and meta to the electronegative bromine and phenoxy groups.
H-4 7.5 - 7.7Doublet of doublets (dd) or triplet (t)J(H4,H2) ≈ 2-3 (meta), J(H4,H6) ≈ 2-3 (meta)Influenced by ortho-bromine and ortho-phenoxy groups. The meta-coupling to two different protons may result in a triplet-like appearance.
H-6 8.3 - 8.5Doublet of doublets (dd)J(H6,H4) ≈ 2-3 (meta), J(H6,H2) ≈ 0.5-1 (para)Deshielded by adjacent ring nitrogen and meta to the phenoxy group.
H-3' 7.2 - 7.4Doublet of doublets (dd)J(H3',H4') ≈ 7-9 (ortho), J(H3',H5') ≈ 1-2 (meta)Ortho to the strongly electron-withdrawing nitro group (-NO₂) and influenced by the ether linkage.
H-4' 7.6 - 7.8Triplet of doublets (td)J(H4',H3') ≈ 7-9 (ortho), J(H4',H5') ≈ 7-9 (ortho), J(H4',H6') ≈ 1-2 (meta)Experiences ortho coupling to two protons and meta coupling to one, leading to a complex multiplet.
H-5' 7.1 - 7.3Triplet of doublets (td)J(H5',H4') ≈ 7-9 (ortho), J(H5',H6') ≈ 7-9 (ortho), J(H5',H3') ≈ 1-2 (meta)Similar environment to H-4' but shifted slightly upfield as it is further from the nitro group.
H-6' 8.1 - 8.3Doublet of doublets (dd)J(H6',H5') ≈ 7-9 (ortho), J(H6',H4') ≈ 1-2 (meta)Significantly deshielded due to its ortho position relative to the electron-withdrawing nitro group.[6][7]

Comparison with Alternative Analytical Techniques

While ¹H NMR is a powerful primary tool, a comprehensive structural confirmation relies on a combination of analytical methods. Each technique provides unique and complementary information.

TechniqueInformation ProvidedStrengths for this MoleculeWeaknesses/Limitations
¹H NMR Proton environment, connectivity (H-H), and relative abundance.High sensitivity; provides detailed information on the proton framework and stereochemistry.Does not directly show the carbon skeleton; signal overlap can occur in complex aromatic regions.
¹³C NMR Number of unique carbons and their electronic environments.[8]Confirms the total number of carbons (11 expected); chemical shifts are sensitive to substituents, aiding in assignment.Low natural abundance of ¹³C results in lower sensitivity, requiring more sample or longer acquisition time.[9]
2D NMR: COSY Correlation Spectroscopy; shows H-H coupling networks.Unambiguously identifies which protons are coupled (e.g., confirms ortho, meta relationships within each ring). Essential for assigning overlapping signals.Provides no direct information about the carbon backbone.
2D NMR: HSQC/HMBC Heteronuclear Correlation; shows direct (HSQC) and long-range (HMBC) H-C correlations.Crucial for definitively assigning proton signals to their attached carbons. HMBC can establish connectivity across the ether linkage.Requires a more advanced NMR spectrometer and expertise in 2D data interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Provides the exact molecular mass, confirming the elemental composition. Fragmentation can help identify the pyridine and nitrophenoxy moieties.Does not provide information on isomerism (e.g., the position of substituents on the rings).
Infrared (IR) Spectroscopy Presence of functional groups.Can confirm the presence of key functional groups: C-Br, C-O-C (ether), Ar-NO₂ (strong asymmetric and symmetric stretches), and aromatic C-H bonds.[7]Provides limited information on the overall molecular skeleton and substituent positions.

Standardized Experimental Protocol for ¹H NMR Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum.

A. Sample Preparation
  • Analyte: Accurately weigh approximately 5-10 mg of 3-Bromo-5-(2-nitrophenoxy)pyridine.

  • Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).[8] CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is used for less soluble samples.[10]

  • Standard: The solvent typically contains tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[5]

  • NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube, ensuring no solid particles are present.

B. Spectrometer Setup and Data Acquisition
  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer. Higher field strengths improve signal dispersion and simplify spectral interpretation.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.[9]

    • Spectral Width: Set a spectral width of approximately -2 to 12 ppm to encompass all expected signals.[9]

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.[9]

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds between pulses to allow for full proton relaxation.[9]

    • Acquisition Time: An acquisition time of 3-4 seconds ensures good data resolution.[9]

    • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

C. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

  • Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

  • Integration: Integrate the area under each peak to determine the relative ratio of protons.

  • Peak Picking: Identify the chemical shift of each multiplet for analysis.

Figure 2: Standard workflow for ¹H NMR spectrum acquisition and analysis.

References

  • BenchChem Technical Support Team. (2025). Application Note: 1H and 13C NMR Spectral Analysis of 3-Bromopyridine-D4. Benchchem.
  • ChemicalBook. (n.d.). 3-Bromo-5-hydroxypyridine(74115-13-2) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 2-Nitrophenol(88-75-5) 1H NMR spectrum. ChemicalBook.
  • Cahiez, G., et al. (2025). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange.
  • Karasu, F., et al. (n.d.). ¹H NMR spectra of O NO₂ PS, O NH₂ PS and O N₃ PS.
  • ECHEMI. (n.d.). 3-Bromo-5-nitro-2-pyridinamine Formula. ECHEMI.
  • ResearchGate. (n.d.). ¹H NMR spectrum for compound 3 in pyridine-d₅.
  • ChemicalBook. (n.d.). 2-Bromopyridine(109-04-6) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). 4-Bromopyridine(1120-87-2) 1H NMR spectrum. ChemicalBook.
  • Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest.
  • Martinez, A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • University of Calgary. (n.d.). ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.).
  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.
  • BenchChem. (n.d.). 13C NMR Analysis of 3-Bromo-5-(3-chlorophenoxy)pyridine: A Technical Guide.
  • Organic Chemistry Data & Info. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.
  • Oregon State University. (2022). 1H NMR Chemical Shifts.
  • Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.
  • Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka.
  • Gauze, G. F., et al. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds. Modgraph.
  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin.
  • ChemicalBook. (n.d.). 5-Bromo-2-nitropyridine(39856-50-3) 1H NMR spectrum. ChemicalBook.
  • University of Wisconsin-Madison. (n.d.). Tables For Organic Structure Analysis.
  • California State University Stanislaus. (2023). Proton NMR Chemical Shifts.
  • Google Patents. (n.d.).
  • Variya, H. H., et al. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 - yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Growing Science.
  • MDPI. (2017).
  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.

Sources

Comparative Guide: Distinguishing 3-Bromo-5-(2-nitrophenoxy)pyridine from Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 3-Bromo-5-(2-nitrophenoxy)pyridine Primary Application: Late-stage intermediate in medicinal chemistry (e.g., kinase inhibitors, agrochemicals). The Challenge: Nucleophilic aromatic substitution (


) and metal-catalyzed cross-couplings on pyridine scaffolds are prone to regiochemical ambiguity. Misidentification of the 3,5-substitution pattern against 2,5- or 3,4-isomers can lead to erroneous SAR (Structure-Activity Relationship) data and synthesis failure.

This guide provides an objective, data-driven framework to unequivocally distinguish 3-Bromo-5-(2-nitrophenoxy)pyridine (Target) from its most common regioisomers: 2-Bromo-5-(2-nitrophenoxy)pyridine (Isomer A) and 3-Bromo-4-(2-nitrophenoxy)pyridine (Isomer B).

Synthesis Context & Isomer Generation

Understanding the origin of regioisomers is the first step in purification. The target is typically synthesized via one of two routes, each carrying specific isomer risks.

Route A: Ullmann Coupling of 3,5-Dibromopyridine
  • Mechanism: Copper-catalyzed etherification.

  • Regioisomer Risk: Low. 3,5-dibromopyridine is symmetric.

  • Primary Impurity: Bis-substitution . The formation of 3,5-bis(2-nitrophenoxy)pyridine is the dominant byproduct.

  • Differentiation: Easy (Mass Spec: M+ vs M+OAr).

Route B: on 3-Bromo-5-fluoropyridine
  • Mechanism: Nucleophilic attack of 2-nitrophenol on the fluorinated position.

  • Regioisomer Risk: Moderate. If the starting material contains 3-bromo-4-fluoropyridine (a common contaminant in bulk fluorination), the 3,4-isomer will form.

  • Differentiation: Difficult (Same Mass, similar polarity). Requires NMR.[1]

Route C: Bromination of 3-(2-nitrophenoxy)pyridine
  • Mechanism: Electrophilic aromatic substitution (

    
    ).
    
  • Regioisomer Risk: High.[2] Direct bromination is directed by the ether oxygen (ortho/para director).

  • Primary Impurity: 2-Bromo-5-(2-nitrophenoxy)pyridine (Isomer A) or 6-bromo variants.

  • Differentiation: Critical. Requires rigorous

    
    -coupling analysis.
    

SynthesisPathways Start1 3,5-Dibromopyridine Target TARGET: 3-Bromo-5-(2-nitrophenoxy)pyridine Start1->Target Ullmann Coupling (1 eq. Phenol) Impurity1 Impurity: Bis-substituted Start1->Impurity1 Over-reaction (2 eq. Phenol) Start2 3-Phenoxypyridine Start2->Target Bromination (NBS) (Minor Path) Impurity2 Impurity: 2-Bromo isomer (Isomer A) Start2->Impurity2 Bromination (NBS) (Major Path: Ortho to N)

Figure 1: Synthetic pathways showing the origin of specific regioisomer impurities.

Comparative Analytical Data

The following table summarizes the diagnostic signals required to distinguish the target from its isomers.

FeatureTarget (3,5-Subst.) Isomer A (2,5-Subst.) Isomer B (3,4-Subst.)
Symmetry Asymmetric, but "meta-like"AsymmetricAsymmetric
Pyridine Protons 3 distinct signals3 distinct signals3 distinct signals
Key Coupling (

)
Small (

Hz)
Large (

Hz)
Large (

Hz)
H-H Relationship All meta-coupling (

)
One ortho-pair (

)
One ortho-pair (

)
H2 Signal Singlet/Doublet (

)
-- (Substituted)Singlet (

)
H6 Signal Singlet/Doublet (

)
Doublet (

)
Doublet (

)
HPLC Polarity Mid-rangeMore Non-polar (typically)Variable
Diagnostic NMR Logic
  • The "Ortho-Free" Rule: If you see a coupling constant

    
     Hz in the pyridine region, it is NOT  the 3,5-target.
    
  • The H4 Triplet: In the 3,5-target, the proton at C4 couples to both H2 and H6 with similar small constants (

    
     Hz), often appearing as a "pseudo-triplet" or "triplet of doublets" at high field (400 MHz+).
    

Experimental Protocols

Protocol A: 1H NMR Validation (Self-Validating)

Objective: To confirm the absence of ortho-coupling.

  • Sample Prep: Dissolve 5-10 mg of isolated product in 0.6 mL DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to separate pyridine peaks from the nitrophenyl signals).
  • Acquisition:

    • Scans: 16 minimum.

    • Spectral Width: 12 ppm.

    • CRITICAL: Acquire a 1H-1H COSY if the 1D spectrum is ambiguous.

  • Analysis Steps:

    • Identify the 4 protons of the 2-nitrophenyl group (typically 7.0–8.2 ppm, complex splitting).

    • Identify the 3 protons of the pyridine ring (typically > 8.0 ppm due to electron deficiency).

    • Validation Check: Measure the width of the pyridine signals at half-height (

      
      ).
      
      • If

        
         Hz (sharp singlets/fine doublets) 
        
        
        
        Matches 3,5-pattern .
      • If any signal is a clear doublet with separation

        
         ppm (at 400 MHz) 
        
        
        
        REJECT .
Protocol B: 13C NMR & HSQC (Orthogonal Confirmation)

Objective: To verify the number of CH carbons and their chemical environment.

  • Acquisition: Run a standard

    
    C{1H} and a multiplicity-edited HSQC.
    
  • Logic:

    • Target (3,5): Three CH signals. Two are highly deshielded (

      
       adjacent to N). One is shielded (
      
      
      
      between Br and OAr).
    • Isomer A (2,5):

      
       is adjacent to N (deshielded). 
      
      
      
      are further from N.
    • Differentiation: In the HSQC, the 3,5-isomer will show correlations for the two most downfield protons to distinct carbons that are both highly deshielded (>145 ppm).

Protocol C: HPLC Method for Isomer Separation

Objective: To separate the target from potential regioisomers formed during synthesis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: 5%

      
       95% B
      
    • 12-15 min: 95% B

  • Detection: UV at 254 nm (Pyridine) and 280 nm (Nitro-aromatic).

  • Expected Elution Order (General Rule for Halo-Pyridines):

    • Bis-substituted impurity (Most non-polar, elutes last).

    • 3-Bromo-5-(2-nitrophenoxy)pyridine (Target).[3]

    • Regioisomers (Often elute slightly earlier due to dipole moment variations, but co-elution is a risk; check peak purity ).

Decision Logic Visualization

The following diagram illustrates the decision process for validating the compound structure.

AnalysisLogic Start Isolated Product (White/Pale Yellow Solid) NMR 1H NMR (DMSO-d6) Start->NMR Check1 Check Pyridine Region (8.0 - 9.0 ppm) NMR->Check1 Ortho Large Doublets Visible? (J > 5.0 Hz) Check1->Ortho Reject1 REJECT: Isomer A (2,5) or B (3,4) Ortho->Reject1 Yes Meta Only Singlets or Small Couplings (J < 2.5 Hz)? Ortho->Meta No Meta->Reject1 No (Complex Multiplets) Pass1 Provisional Pass: Consistent with 3,5-Subst. Meta->Pass1 Yes HSQC Run HSQC/HMBC Pass1->HSQC Check2 Confirm C2/C6 (Both > 140 ppm) HSQC->Check2 Check2->Reject1 No Final VALIDATED TARGET: 3-Bromo-5-(2-nitrophenoxy)pyridine Check2->Final Yes

Figure 2: Analytical decision tree for structural validation.

References

  • Pyridine NMR Shifts & Coupling Constants: Source: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for vs in heterocycles). Context: Defines the Hz and Hz rules.
  • Regioselectivity in Pyridine Synthesis

    • Source: Schlosser, M., & Rausis, T. (2004). "Site-Selective Substitution of 3,5-Dibromopyridine." European Journal of Organic Chemistry, 2004(5), 1018–1024.
    • Link:[Link]

    • Relevance: Confirms the reactivity p
  • Source: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Ullmann Coupling Methodologies

    • Source: Monnier, F., & Taillefer, M. (2009). "Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
    • Link:[Link]

    • Relevance: Provides conditions for ether form

Sources

A Comparative Guide to the Reactivity of 3-Bromo-5-(2-nitrophenoxy)pyridine and 3-Bromo-5-(4-nitrophenoxy)pyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive analysis of the comparative reactivity of 3-Bromo-5-(2-nitrophenoxy)pyridine and 3-Bromo-5-(4-nitrophenoxy)pyridine. It is intended for researchers, scientists, and professionals in drug development. By examining the electronic and steric effects of the nitro group's position, we aim to provide a clear, evidence-based understanding of their behavior in nucleophilic aromatic substitution (SNAr) reactions. This document outlines the theoretical basis for the expected reactivity differences and presents a detailed experimental protocol for empirical validation.

Introduction: The Significance of Isomeric Purity in Drug Discovery

In the intricate landscape of medicinal chemistry, the precise arrangement of functional groups within a molecule can dramatically alter its pharmacological profile. The two isomers , 3-Bromo-5-(2-nitrophenoxy)pyridine and 3-Bromo-5-(4-nitrophenoxy)pyridine, are valuable intermediates in the synthesis of novel therapeutics. While structurally similar, the placement of the electron-withdrawing nitro group—either ortho or para to the phenoxy linkage—profoundly influences the electron density distribution across the aromatic rings. This, in turn, dictates their susceptibility to nucleophilic attack, a cornerstone of many synthetic pathways.

The pyridine moiety itself is inherently electron-deficient, making it more amenable to nucleophilic aromatic substitution compared to benzene.[1] The presence of a bromine atom provides a good leaving group for such reactions. The critical determinant of reactivity in these molecules, however, is the activating effect of the nitro group on the phenoxy ring. Understanding the nuanced differences in reactivity between the ortho and para isomers is paramount for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of pure, well-characterized drug candidates.

Theoretical Framework: Predicting Reactivity

Nucleophilic aromatic substitution (SNAr) reactions are central to the synthesis of many pharmaceutical and agricultural products.[2] The generally accepted mechanism proceeds through a two-step addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is the primary factor governing the reaction rate.

Electron-withdrawing groups, such as the nitro group (-NO2), are crucial activators for SNAr reactions, particularly when positioned ortho or para to the leaving group.[3][5] This is because they can effectively delocalize the negative charge of the Meisenheimer complex through resonance.

Electronic Effects: Inductive vs. Resonance

The nitro group exerts both a strong inductive (-I) and a powerful resonance (-M) electron-withdrawing effect.

  • Inductive Effect (-I): This is the through-bond polarization of electrons due to the high electronegativity of the nitro group. The inductive effect is distance-dependent, meaning it is strongest at the ortho position and diminishes with increasing distance.[6]

  • Resonance Effect (-M): This involves the delocalization of pi-electrons from the aromatic ring onto the nitro group. This effect is most pronounced when the nitro group is in the ortho or para position, as it allows for direct delocalization of the negative charge developed during the formation of the Meisenheimer complex.

The Case for 3-Bromo-5-(2-nitrophenoxy)pyridine (Ortho Isomer)

For the ortho isomer, the nitro group is in close proximity to the reaction center. This proximity leads to a very strong inductive electron withdrawal, which significantly stabilizes the negative charge that develops on the aromatic ring during nucleophilic attack.[6]

The Case for 3-Bromo-5-(4-nitrophenoxy)pyridine (Para Isomer)

In the para isomer, the nitro group is further from the reaction center, resulting in a weaker inductive effect compared to the ortho isomer. However, the para position allows for optimal resonance stabilization of the Meisenheimer complex, as the negative charge can be delocalized directly onto the nitro group through the pi-system of the benzene ring.

Predicted Reactivity

Based on these electronic principles, it is hypothesized that 3-Bromo-5-(2-nitrophenoxy)pyridine will exhibit a higher reactivity towards nucleophilic aromatic substitution than 3-Bromo-5-(4-nitrophenoxy)pyridine. The dominant influence of the proximate and powerful inductive effect of the ortho-nitro group is expected to outweigh the resonance stabilization provided by the para-nitro group.[6]

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity, a series of controlled experiments are proposed. The following protocols are designed to be self-validating and provide clear, quantifiable data.

General Reaction Scheme

The comparative reactivity will be assessed via a nucleophilic aromatic substitution reaction with a common nucleophile, such as piperidine, in a suitable aprotic polar solvent like Dimethyl Sulfoxide (DMSO). DMSO is known to enhance the rates of SNAr reactions.[2]

Reaction_Scheme cluster_ortho Ortho Isomer Reaction cluster_para Para Isomer Reaction ortho_reactant 3-Bromo-5-(2-nitrophenoxy)pyridine ortho_product Product A ortho_reactant->ortho_product + Piperidine (DMSO, Heat) piperidine_ortho Piperidine para_reactant 3-Bromo-5-(4-nitrophenoxy)pyridine para_product Product B para_reactant->para_product + Piperidine (DMSO, Heat) piperidine_para Piperidine

Figure 1: General reaction scheme for the comparative reactivity study.

Detailed Experimental Protocol

Materials:

  • 3-Bromo-5-(2-nitrophenoxy)pyridine

  • 3-Bromo-5-(4-nitrophenoxy)pyridine

  • Piperidine

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Internal standard (e.g., dodecane)

  • Reaction vials with magnetic stir bars

  • Heating block or oil bath

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of 3-Bromo-5-(2-nitrophenoxy)pyridine in anhydrous DMSO containing a known concentration of the internal standard.

    • Prepare a 0.1 M stock solution of 3-Bromo-5-(4-nitrophenoxy)pyridine in anhydrous DMSO containing the same concentration of the internal standard.

    • Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO.

  • Reaction Setup:

    • In separate reaction vials, add 1.0 mL of each of the substrate stock solutions.

    • Place the vials in a pre-heated heating block set to a constant temperature (e.g., 80 °C).

    • Allow the solutions to equilibrate for 5 minutes.

  • Reaction Initiation and Monitoring:

    • At time t=0, add 0.2 mL of the piperidine stock solution to each vial (this will result in a 2-fold molar excess of the nucleophile).

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 50 µL aliquot from each reaction mixture.

    • Immediately quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., acetonitrile/water) to stop the reaction.

  • Analysis:

    • Analyze the quenched samples by HPLC to determine the concentration of the starting material and the product.

    • The use of an internal standard will correct for any variations in injection volume.

Experimental Workflow Diagram

Experimental_Workflow start Start prep_stock Prepare Stock Solutions (Substrates, Nucleophile, Internal Standard) start->prep_stock setup_rxn Set up Reactions in Vials (Ortho and Para Isomers) prep_stock->setup_rxn equilibrate Equilibrate at Reaction Temperature setup_rxn->equilibrate initiate_rxn Initiate Reaction with Nucleophile (t=0) equilibrate->initiate_rxn sampling Withdraw Aliquots at Time Intervals initiate_rxn->sampling quench Quench Aliquots sampling->quench analyze Analyze by HPLC quench->analyze data_analysis Data Analysis and Rate Determination analyze->data_analysis end End data_analysis->end

Figure 2: Step-by-step experimental workflow for comparing reaction rates.

Data Analysis and Expected Outcomes

The data obtained from the HPLC analysis will be used to plot the concentration of the starting material versus time for both reactions. From these plots, the initial reaction rates can be determined.

Quantitative Data Summary
IsomerPredicted Relative RateRationale
3-Bromo-5-(2-nitrophenoxy)pyridineFasterStrong inductive effect of the ortho-nitro group.
3-Bromo-5-(4-nitrophenoxy)pyridineSlowerWeaker inductive effect, but good resonance stabilization.

Table 1: Predicted relative reaction rates and the underlying electronic effects.

Graphical Representation of Expected Results

A plot of the percentage of starting material remaining over time is expected to show a faster decay for the ortho isomer, indicating a higher reaction rate.

Conclusion

The principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of 3-Bromo-5-(2-nitrophenoxy)pyridine and 3-Bromo-5-(4-nitrophenoxy)pyridine. The pronounced inductive effect of the ortho-nitro group is anticipated to render it more susceptible to nucleophilic attack than its para counterpart. The detailed experimental protocol provided in this guide offers a reliable method for the empirical verification of this hypothesis. A thorough understanding of these reactivity differences is crucial for synthetic chemists to make informed decisions in the design and execution of synthetic routes for novel bioactive molecules.

References

  • Bordwell, F. G. (1970). Are Nucleophilic Aromatic Substitution Reactions Plausible in Chemical and Biological Systems? Accounts of Chemical Research, 3(9), 281–290. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link][5]

  • Maiti, S. R. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Chemistry Stack Exchange. [Link][6]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. [Link][3]

  • Gaylord Chemical. (n.d.). SNAr Comparative Reaction. gChem. [Link][2]

  • Khan Academy. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. [Link][4]

  • YouTube. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. [Link][1]

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A Comparative Guide to IR Spectroscopy Peaks for Nitro and Ether Groups

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth analysis of the characteristic infrared (IR) spectroscopy absorption peaks for nitro (–NO₂) and ether (–O–) functional groups. Designed for researchers, scientists, and professionals in drug development, this document provides a comparative framework grounded in experimental data and established spectroscopic principles. We will explore the vibrational modes of each group, factors influencing their spectral positions, and a systematic approach to interpreting spectra of compounds containing these functionalities.

Core Principles of IR Spectroscopy for Functional Group Identification

Infrared spectroscopy is a cornerstone analytical technique for identifying functional groups in molecules. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint. The intensity and position (wavenumber, cm⁻¹) of these absorption bands provide crucial information about the molecule's structure.

The diagnostic utility of IR spectroscopy is particularly potent for polar functional groups like nitro and ether groups. The significant change in dipole moment during the vibration of C-O, N-O, and C-N bonds leads to strong and readily identifiable absorption peaks.[1][2]

The Spectroscopic Signature of the Nitro Group

The nitro group (–NO₂) is one of the most readily identifiable functional groups in IR spectroscopy due to its two strong and characteristic absorption bands.[1][2] These bands arise from the coupled stretching vibrations of the two N–O bonds, which have significant double-bond character due to resonance.

The two primary vibrational modes are:

  • Asymmetric NO₂ Stretch (νₐₛ): This is a strong absorption resulting from the out-of-phase stretching of the two N-O bonds.[2][3]

  • Symmetric NO₂ Stretch (νₛ): This is another strong absorption corresponding to the in-phase stretching of the N-O bonds.[2][3]

The polarity of the N-O bonds results in a large change in dipole moment during these vibrations, making both peaks unusually intense and, therefore, easy to spot.[1]

The Spectroscopic Signature of the Ether Group

Ethers (R–O–R') are characterized by the stretching vibration of the C–O–C linkage. Because the C–O bond is polar, this functional group also gives rise to a strong absorption peak in the IR spectrum. The key vibrational mode is:

  • Asymmetric C–O–C Stretch: This is typically the most prominent and useful absorption for ethers, found in the fingerprint region of the spectrum.[4][5] Its position is sensitive to the nature of the alkyl or aryl groups attached to the oxygen.

While a symmetric C–O–C stretch also exists, it is often weak and falls in a crowded region of the spectrum, making it less diagnostically useful.[4]

Comparative Analysis of IR Absorption Peaks

The following table summarizes the typical wavenumber ranges for nitro and ether groups, highlighting the key differences and potential areas of spectral overlap.

Functional GroupVibrational ModeWavenumber Range (cm⁻¹)IntensityNotes
Aromatic Nitro Asymmetric NO₂ Stretch1550 - 1475[2][6][7]StrongOne of the most characteristic bands for nitroaromatics.
Symmetric NO₂ Stretch1360 - 1290[2][6][7]StrongThe second highly characteristic band for nitroaromatics.
Aliphatic Nitro Asymmetric NO₂ Stretch~1550[7]StrongGenerally at a slightly higher frequency than aromatic counterparts.
Symmetric NO₂ Stretch~1365[7]Strong
Aromatic Ether Asymmetric C–O–C Stretch1300 - 1200[4]StrongCharacteristic of aryl-O bond stretching.
Symmetric C–O–C Stretch1050 - 1010[4]MediumCharacteristic of alkyl-O bond stretching in mixed ethers.
Aliphatic Ether Asymmetric C–O–C Stretch1140 - 1070[4]StrongThe key diagnostic peak for saturated ethers.

Potential for Spectral Overlap: A notable area of potential overlap exists between the symmetric NO₂ stretch in aromatic nitro compounds (1360–1290 cm⁻¹) and the asymmetric C–O–C stretch in aromatic ethers (1300–1200 cm⁻¹). In a molecule containing both functional groups, these peaks may appear close together or even merge, requiring careful analysis of the entire spectrum to make a definitive assignment.

Factors Influencing Vibrational Frequencies

The precise position of the IR absorption peaks for nitro and ether groups is sensitive to the electronic and structural environment within the molecule.

Nitro Group Peak Shifts
  • Conjugation: Attaching the nitro group to an aromatic ring or a double bond (conjugation) lowers the frequency of both the asymmetric and symmetric stretching vibrations compared to aliphatic nitro compounds.[2][7] This is due to the delocalization of electrons, which weakens the N-O bonds.

  • Electronic Effects of Substituents: The electronic nature of other substituents on an aromatic ring can further modulate the nitro group's absorption frequencies.

    • Electron-Donating Groups (EDGs) , such as methoxy (–OCH₃) or amino (–NH₂) groups, in the ortho or para positions increase electron density in the ring through resonance. This enhances conjugation with the nitro group, further weakening the N-O bonds and shifting the absorption peaks to lower wavenumbers (a red shift).[2]

    • Electron-Withdrawing Groups (EWGs) have the opposite effect, tending to shift the peaks to slightly higher wavenumbers.

Ether Group Peak Shifts
  • Hybridization of Adjacent Carbon: The nature of the carbon atoms attached to the oxygen significantly impacts the C–O stretching frequency.

    • Aryl and Vinyl Ethers: In compounds like anisole (methyl phenyl ether), resonance between the oxygen lone pairs and the aromatic ring gives the C–O bond partial double-bond character.[8] This strengthening of the bond shifts the asymmetric C–O–C stretch to a higher frequency (1200–1275 cm⁻¹) compared to aliphatic ethers.[9][10] Aryl alkyl ethers typically show two distinct C-O stretching bands.[11][12]

    • Aliphatic Ethers: Dialkyl ethers, lacking this resonance effect, exhibit their C–O–C stretch at a lower frequency, typically around 1100–1150 cm⁻¹.[9]

Experimental Protocol: Acquiring High-Quality FT-IR Spectra

To ensure the accuracy and reproducibility of IR data for publication, a rigorous and well-documented experimental protocol is essential.

Objective: To obtain a high-resolution Fourier-Transform Infrared (FT-IR) spectrum of a compound containing nitro and/or ether functionalities.

Instrumentation: A modern FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

Sample Preparation (Self-Validating System):

The choice of sampling technique is critical and depends on the physical state of the analyte. The goal is to obtain a spectrum free from interference from the sampling medium.

  • For Liquids (e.g., Anisole, Nitrobenzene):

    • Neat Liquid Film: Place one drop of the liquid sample directly onto the center of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Place a second salt plate on top, gently pressing to create a thin, uniform liquid film.

    • Mount the plates in the spectrometer's sample holder.

    • Causality: This method is ideal for pure, non-volatile liquids as it eliminates any solvent peaks, providing a clean spectrum of the analyte itself.[8]

  • For Solids:

    • KBr Pellet Method: a. Grind 1-2 mg of the solid sample with ~200 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained. b. Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. c. Place the pellet in the spectrometer's sample holder. d. Causality: KBr is transparent in the mid-IR region, making it an excellent matrix for solid samples. The high pressure ensures that the sample is finely dispersed, minimizing light scattering.

    • Attenuated Total Reflectance (ATR): a. Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or zinc selenide). b. Apply pressure using the ATR accessory's anvil to ensure good contact between the sample and the crystal. c. Causality: ATR is a rapid and non-destructive technique that requires minimal sample preparation. It is particularly useful for intractable or opaque solids.

Data Acquisition Parameters:

  • Background Scan: Before running the sample, acquire a background spectrum of the empty sample compartment (or the clean salt plates/ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

  • Resolution: 4 cm⁻¹. Causality: This resolution is sufficient to resolve the vast majority of vibrational bands in condensed-phase spectra.

  • Number of Scans: Co-add 16 to 32 scans. Causality: Signal-averaging multiple scans improves the signal-to-noise ratio of the final spectrum.

  • Data Processing: Perform an automatic baseline correction and normalize the spectrum.

Workflow for Spectral Interpretation

The following diagram outlines a logical workflow for the identification of nitro and ether groups in an unknown compound's IR spectrum.

G start Acquire High-Quality IR Spectrum check_nitro_asym Look for strong peak 1550-1475 cm⁻¹? start->check_nitro_asym check_nitro_sym Look for strong peak 1360-1290 cm⁻¹? check_nitro_asym->check_nitro_sym Yes check_ether Look for strong peak 1300-1000 cm⁻¹? check_nitro_asym->check_ether No nitro_present Nitro Group Likely Present check_nitro_sym->nitro_present Yes no_nitro Nitro Group Likely Absent check_nitro_sym->no_nitro No nitro_present->check_ether check_oh_co Absence of broad O-H (3600-3200 cm⁻¹) and strong C=O (~1700 cm⁻¹)? check_ether->check_oh_co Yes no_ether Ether Group Likely Absent check_ether->no_ether No ether_present Ether Group Likely Present check_oh_co->ether_present Yes check_oh_co->no_ether No final_conclusion Final Structural Elucidation ether_present->final_conclusion no_nitro->check_ether no_ether->final_conclusion

Caption: Workflow for IR spectral analysis of nitro and ether groups.

Conclusion

The identification of nitro and ether functional groups by IR spectroscopy is a robust and reliable method, provided the analysis is performed systematically. The nitro group's two intense and characteristic N–O stretching bands provide a clear diagnostic signature. The ether group's strong C–O–C stretch is also a key indicator, although its position in the fingerprint region requires careful differentiation from other absorptions. By understanding the characteristic peak positions, their relative intensities, and the structural and electronic factors that cause them to shift, researchers can confidently elucidate the presence and chemical environment of these important functional groups.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved February 14, 2026, from [Link]

  • IR Spectrum Of Anisole - Bartleby.com. (n.d.). Bartleby. Retrieved February 14, 2026, from [Link]

  • IR: nitro groups. (n.d.). University of Calgary. Retrieved February 14, 2026, from [Link]

  • Smith, B. C. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy. Retrieved February 14, 2026, from [Link]

  • Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved February 14, 2026, from [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in ... - Pearson. (n.d.). Pearson. Retrieved February 14, 2026, from [Link]

  • FT-IR spectra of control and treated anisole. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • JoVE. (2024, December 5). Video: IR Spectrum Peak Splitting: Symmetric vs Asymmetric Vibrations. Retrieved February 14, 2026, from [Link]

  • IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved February 14, 2026, from [Link]

  • Normalised FT-IR spectra of (Anisole+ o-cresol) binary mixture... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • NO2 Stretching in Nitrocompounds | PDF | Infrared Spectroscopy - Scribd. (n.d.). Scribd. Retrieved February 14, 2026, from [Link]

  • Anisole - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • Infrared of nitro compounds - Chemistry. (n.d.). Retrieved February 14, 2026, from [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved February 14, 2026, from [Link]

  • Spectroscopy of Ethers | Organic Chemistry Class Notes - Fiveable. (n.d.). Fiveable. Retrieved February 14, 2026, from [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers - Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved February 14, 2026, from [Link]

  • Benzene, nitro- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved February 14, 2026, from [Link]

  • The Organic Chemistry Tutor. (2020, July 29). IR Spectroscopy - Basic Introduction [Video]. YouTube. Retrieved February 14, 2026, from [Link]

  • Coates, J. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved February 14, 2026, from [Link]

  • 13.10 INTERPRETATION OF IR SPECTRA. (n.d.). Retrieved February 14, 2026, from [Link]

  • Kross, R. D., & Fassel, V. A. (1956). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 78(17), 4225–4229. [Link]

  • Ir Spectra Of Ether. (2024). Retrieved February 14, 2026, from [Link]

  • Interpreting IR Spectra - Chemistry Steps. (n.d.). Chemistry Steps. Retrieved February 14, 2026, from [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. (2023, February 27). YouTube. Retrieved February 14, 2026, from [Link]

  • How to use IR spectroscopy to check for Nitro group reduction? - ResearchGate. (2019, January 24). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved February 14, 2026, from [Link]

  • Surfaces of the characteristic IR bands of a nitro group for nitrodope... - ResearchGate. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Ben theoretically. (2017, September 13). Factors that influence IR absorption spectra [Video]. YouTube. Retrieved February 14, 2026, from [Link]

Sources

Technical Guide: LC-MS Validation of 3-Bromo-5-(2-nitrophenoxy)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 3-Bromo-5-(2-nitrophenoxy)pyridine represents a critical intermediate step in the development of biaryl ether scaffolds, commonly found in kinase inhibitors and agrochemicals. While Nucleophilic Aromatic Substitution (


) is the standard synthetic pathway, it is prone to specific impurities—such as unreacted phenolic precursors and regioisomers—that escape detection by standard HPLC-UV due to overlapping chromophores.

This guide establishes Liquid Chromatography-Mass Spectrometry (LC-MS) as the superior validation method. Unlike


H-NMR, which lacks sensitivity for trace impurities (<1%), or HPLC-UV, which lacks structural specificity, LC-MS leverages the unique isotopic fingerprint of Bromine  to provide a definitive "Pass/Fail" metric for product identity and purity.

Part 1: The Synthetic Challenge

To understand the validation requirement, we must first analyze the synthesis. The most robust route involves an


 coupling between 3-bromo-5-hydroxypyridine  and 1-fluoro-2-nitrobenzene .
Reaction Scheme
  • Nucleophile: 3-Bromo-5-hydroxypyridine (The "Scaffold")

  • Electrophile: 1-Fluoro-2-nitrobenzene (The "Warhead")

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: DMF or DMSO (Polar Aprotic to accelerate

    
    )
    

Key Impurities:

  • Unreacted 3-bromo-5-hydroxypyridine: Difficult to remove if stoichiometry is inexact.

  • Hydrolysis Byproducts: The fluoro-nitrobenzene can hydrolyze to 2-nitrophenol under basic aqueous workup conditions.

  • Regioisomers: Rare, but possible if the starting pyridine has multiple leaving groups.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the three standard analytical techniques for this specific molecule.

FeatureMethod A: HPLC-UV Method B:

H-NMR
Method C: LC-MS (Recommended)
Primary Mechanism UV Absorbance (254/280 nm)Nuclear Spin ResonanceMass-to-Charge Ratio (

)
Specificity Low. Relies on retention time. Co-eluting impurities (like 2-nitrophenol) may mask the product.High. distinct chemical shifts.Very High. Separates by time AND mass.
Sensitivity Medium (Limit of Detection ~0.1%)Low (Limit of Detection ~1-5%)High (Picogram level detection).
Bromine Confirmation No direct confirmation.Indirect (via coupling constants).Direct. 1:1 Isotopic Ratio (

).[1][2][3]
Throughput High (5-10 min/run).Low (Sample prep + acquisition).High (5-10 min/run).
Verdict Useful for routine purity checks, but fails to identify what the impurity is.Essential for structural proof, but misses trace contaminants.The Gold Standard for validation.

Part 3: The LC-MS Validation Protocol

The "Twin Peak" Theory (The Bromine Signature)

The validation of this molecule relies on the natural abundance of Bromine isotopes.

  • 
    :  ~50.7% abundance.
    
  • 
    :  ~49.3% abundance.
    

The Result: Any ion containing a single Bromine atom will appear as a doublet separated by 2 Daltons (


 and 

) with nearly equal intensity (1:1 ratio).[2][3]
  • Target Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  293.96
    
  • Observed ESI+ Ions (

    
    ): 
    
    • Peak A: 295.0

    • Peak B: 297.0

If this 1:1 doublet is absent, the synthesis has failed (e.g., debromination occurred).

Experimental Conditions

This protocol is optimized for polar heterocycles.

A. Liquid Chromatography (LC) [4][5][6]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of the Pyridine Nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

B. Mass Spectrometry (MS)

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+) .

    • Why Positive? The pyridine nitrogen is basic (

      
      ) and protonates easily (
      
      
      
      ).
  • Scan Range: 100 – 600

    
    .
    
  • Key Settings:

    • Capillary Voltage: 3500 V

    • Fragmentor: 100 V (Keep low to prevent loss of the Nitro group,

      
      , typically 46 Da).
      

Part 4: Visualization of Workflows

Diagram 1: Synthesis & Impurity Pathways

This diagram illustrates the


 reaction and where specific impurities originate, guiding the analyst on what masses to track.

SynthesisPath SM1 3-Bromo-5-hydroxypyridine (Nucleophile) Reaction SnAr Reaction (K2CO3, DMF, 80°C) SM1->Reaction SM2 1-Fluoro-2-nitrobenzene (Electrophile) SM2->Reaction Product TARGET PRODUCT 3-Bromo-5-(2-nitrophenoxy)pyridine [M+H]+: 295/297 Reaction->Product Main Pathway Impurity1 Impurity A: Hydrolysis 2-Nitrophenol [M+H]+: 140 Reaction->Impurity1 Trace Water Impurity2 Impurity B: Debromination (Side Reaction) [M+H]+: 217 (No doublet) Reaction->Impurity2 Over-reduction

Caption: Reaction pathway showing the formation of the target brominated ether and potential side-products identifiable by mass.

Diagram 2: The Validation Decision Matrix

A logical workflow for the scientist to determine if the batch passes QC.

ValidationLogic Start Crude Product Isolated LCMS Run LC-MS (ESI+) Start->LCMS Check1 Is Main Peak visible at m/z 295 & 297? LCMS->Check1 Check2 Is the 295:297 ratio approx 1:1? Check1->Check2 Yes Fail1 FAIL: Wrong Molecule Check1->Fail1 No Check3 Are impurities < 5%? Check2->Check3 Yes Fail2 FAIL: Debrominated/Cl-sub Check2->Fail2 No Fail3 FAIL: Repurify Check3->Fail3 No Pass PASS: Validated Structure Check3->Pass Yes

Caption: Step-by-step decision tree for validating the synthesis based on LC-MS spectral data.

References

  • BenchChem. "The Signature of a Halogen: A Technical Guide to the Natural Isotopic Abundance of Bromine in Mass Spectrometry." BenchChem Technical Guides. Link

  • Chemistry Steps. "Isotopes in Mass Spectrometry: The M+2 Peak for Bromine and Chlorine." Chemistry Steps Educational Resources. Link

  • American Chemical Society (ACS). "Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols." Journal of Organic Chemistry. Link

  • National Institutes of Health (NIH). "Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp)." PubMed Central. Link

  • ChemRxiv. "Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals." ChemRxiv Preprints. Link

Sources

Validating 3-Bromo-5-(2-nitrophenoxy)pyridine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Bromo-5-(2-nitrophenoxy)pyridine (CAS Ref: 883106-33-0 / Derivatives) is a critical heterocyclic ether intermediate, often utilized in SNAr scaffold construction for kinase inhibitors. Its validation presents specific challenges: the presence of a heavy halogen (Bromine), a reducible nitro group, and a basic pyridine nitrogen creates a matrix that complicates standard purity assessments.

This guide provides the definitive theoretical reference data for calibration and objectively compares Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . While HRMS confirms identity, this guide argues that CHN Combustion Analysis remains the superior method for establishing bulk purity and detecting non-chromophoric inorganic contaminants (salts), provided specific "flash combustion" protocols are strictly followed.

Part 1: Reference Data (The Gold Standard)

The following values represent the theoretical absolute limits for 100% pure C11H7BrN2O3. Use these values to calibrate your acceptable error margins (typically ±0.4%).

Theoretical Elemental Composition

Formula: C11H7BrN2O3 Molecular Weight: 295.09 g/mol

ElementCountAtomic Mass ContributionTheoretical % (w/w) Tolerance Range (±0.4%)
Carbon (C) 11132.1244.77% 44.37 – 45.17%
Hydrogen (H) 77.062.39% 1.99 – 2.79%
Nitrogen (N) 228.019.49% 9.09 – 9.89%
Bromine (Br) 179.9027.08% N/A (Standard CHN)
Oxygen (O) 348.0016.27% Calculated by difference

Critical Note on Bromine: Standard CHN analyzers do not detect Bromine. However, Br interferes with Carbon detection if not trapped by silver wool in the reduction tube. The high Br content (27%) in this molecule makes proper instrument conditioning mandatory to prevent "carbon tailing."

Part 2: Comparative Performance Guide

This section compares how three standard analytical techniques perform when analyzing a "Real World" crude sample of 3-Bromo-5-(2-nitrophenoxy)pyridine containing common synthesis impurities (Solvent traps, Inorganic salts from SNAr coupling).

The Scenario: "The 98% Trap"

Sample Condition: The sample looks pure by LC-MS (single peak), but contains 2% trapped Dichloromethane (DCM) and 1% Potassium Carbonate (K2CO3) residue from the ether synthesis.

FeatureMethod A: Combustion Analysis (CHN) Method B: HRMS (ESI-TOF) Method C: 1H qNMR
Primary Detection Bulk weight % of C, H, N.Ionized mass-to-charge ratio (m/z).Proton integration relative to internal standard.
Response to Salts High Sensitivity. Inorganic salts (K2CO3) do not combust. %C and %N will drop proportionally, revealing the impurity.Blind. Salts do not ionize in ESI+ or are filtered out. The sample will appear "pure."Blind. Inorganic salts have no protons. The sample will appear pure unless weight-corrected.
Response to Solvents Deviant Result. Trapped DCM lowers %C (DCM is only 14% C vs 44% in product) and alters %H.Blind/Ambiguous. Solvents are lost in the ion source or appear as background noise.Excellent. Distinct peaks for DCM allow exact quantification of solvate.
Sample Requirement 2–5 mg (Destructive).<0.1 mg (Non-destructive).10–20 mg (Non-destructive).
Verdict Best for Bulk Purity. The only method that "fails" the impure sample, forcing further purification.Best for Identity. Confirms formula but falsely passes bulk purity.Best for Quantification. Can quantify the active ingredient but requires an expensive internal standard.
Comparative Data Simulation

How the "Real World" sample (with 2% DCM + 1% Salt) reads on different instruments:

  • Theoretical C: 44.77%

  • HRMS Result: [M+H]+ = 294.9715 (Match: <1 ppm error). Result: PASS (False Positive for purity).

  • CHN Analysis Result: Found C = 43.10%. Result: FAIL (>1.5% deviation).

    • Diagnosis: The drop in Carbon % alerts the chemist to non-combustible mass (salts) or low-carbon solvates.

Part 3: Critical Experimental Protocols

To achieve the theoretical values listed in Part 1, you must mitigate the interference of the Nitro and Bromo groups.

Protocol 1: Sample Preparation (Drying)

Context: Pyridine ethers are moderately hygroscopic. Water trapped in the lattice will artificially inflate %H and deflate %C/N.

  • Grind: Finely grind the solid 3-Bromo-5-(2-nitrophenoxy)pyridine using an agate mortar to maximize surface area.

  • Vacuum: Place in a vacuum drying pistol (Abderhalden) or vacuum oven.

  • Heat/Press: Dry at 45°C (well below the melting point) under high vacuum (<5 mbar) for 12 hours . P2O5 should be used as the desiccant.

  • Transfer: Store in a desiccator and weigh into tin capsules immediately before analysis.

Protocol 2: Optimized CHN Combustion Parameters

Context: The Nitro group (NO2) requires high oxygen for complete conversion to NOx. The Bromine (Br) requires silver trapping.

  • Instrument: Flash 2000 / Elementar Vario (or equivalent).

  • Oxidation Furnace: 1020°C (Standard 950°C is insufficient for brominated pyridines).

  • Oxygen Boost: Set O2 injection time to 5 seconds (extended) to ensure complete combustion of the nitro-aromatic ring.

  • Reduction Tube: Must contain Silver Wool (Ag) at the top zone (600°C–850°C).

    • Mechanism:[1][2][3] Ag(s) + Br2(g) → AgBr(s). This prevents Bromine gas from entering the thermal conductivity detector (TCD), where it would cause signal tailing and false Nitrogen readings.

Part 4: Analytical Decision Framework

The following diagram illustrates the logical workflow for validating this compound. It integrates the strengths of all three methods to ensure pharmaceutical-grade validation.

ValidationWorkflow Start Crude 3-Bromo-5-(2-nitrophenoxy)pyridine HRMS Step 1: HRMS (Identity) Start->HRMS CheckMass Mass Match < 5ppm? HRMS->CheckMass NMR Step 2: 1H NMR (Solvents) CheckMass->NMR Yes Fail Recrystallize / Desalt CheckMass->Fail No CheckSolv Trapped Solvent? NMR->CheckSolv Dry Protocol: Vacuum Dry (45°C, 12h) CheckSolv->Dry Yes EA Step 3: CHN Analysis (Purity) CheckSolv->EA No Dry->EA CheckEA Within ±0.4%? EA->CheckEA CheckEA->Fail > 0.4% Dev Pass VALIDATED REFERENCE STANDARD CheckEA->Pass < 0.4% Dev Fail->Start Reprocess

Figure 1: Integrated Analytical Workflow. Note that CHN Analysis is the final "Gatekeeper" step because it is the only method sensitive to all impurity types (inorganic, solvent, and synthesis byproducts).

References
  • Parsons, S. et al. (2013). "Refining the standard for elemental analysis in modern organic synthesis." Chemical Science. Link

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 113367291 (Related Derivative). Link

  • Thompson, M. (2008). "CHN Analysis: The Gold Standard for Purity?" Analytical Methods Committee Technical Briefs. Link

Sources

Safety Operating Guide

Operational Guide: Disposal and Handling of 3-Bromo-5-(2-nitrophenoxy)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

3-Bromo-5-(2-nitrophenoxy)pyridine presents a dual-hazard profile that dictates its waste management lifecycle. Unlike standard organic waste, this compound contains both a halogen (Bromine) and a Nitro group .

  • The Halogen Factor: The presence of bromine classifies this as a Halogenated Organic Waste .[1] It cannot be processed with standard non-halogenated solvents (e.g., acetone, ethanol) because its combustion generates corrosive hydrogen bromide (HBr), requiring incinerators equipped with specific acid-gas scrubbers.

  • The Nitro Factor: While stable under ambient conditions, the nitro-aromatic moiety introduces a risk of thermal instability if the waste is allowed to dry out in the presence of strong alkalis or oxidizers.

Chemical Identification Table
PropertySpecificationOperational Implication
CAS Number Specific CAS not universally listed; treat as generic halogenated nitro-pyridineUse IUPAC name for waste tagging.
Molecular Formula C₁₁H₇BrN₂O₃High Nitrogen/Oxygen content; supports combustion but generates NOx.
Functional Groups Pyridine ring, Aryl Ether, Nitro group, BromineDO NOT mix with strong oxidizers or reducing agents.
Hazard Codes H302, H315, H319, H335Toxic if swallowed; Irritant. Full PPE required.[2]
Waste Stream Halogenated Organic Strictly Segregated. Never mix with non-halogenated waste.[1][3][4]

Pre-Disposal Segregation Strategy

The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated wastes. For this specific compound, adherence to the "Green Tag" Protocol (standard color code for halogenated waste in many institutions) is mandatory.

Segregation Logic
  • Solid Waste: Pure solid or contaminated disposables (gloves, weighing boats) must go into a Hazardous Solid Waste drum.

    • Critical: Do not dispose of in "Biohazard" (Red) bags. This is a chemical hazard, not a biological one.

  • Liquid Waste (Mother Liquors/Solutions):

    • Must be poured into Halogenated Solvent carboys.

    • Compatibility Check: Ensure the carboy does not contain strong acids (e.g., Nitric Acid) or active metals, which could react with the pyridine ring or nitro group.

Compatibility Matrix
Waste StreamStatusRationale
Halogenated Solvents (DCM, Chloroform) COMPATIBLE Preferred stream. Incineration path is identical.
Non-Halogenated (Acetone, MeOH) INCOMPATIBLE Increases disposal cost; potential regulatory violation if >1-2% halogen content.
Aqueous Acid/Base INCOMPATIBLE Risk of exothermic salt formation or hydrolysis.
Oxidizers (Peroxides, Nitrates) DANGEROUS Nitro groups can sensitize mixtures to shock/heat.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound/Spill Debris)
  • Containment: Place the solid material in a clear, sealable polyethylene bag. Double-bag if the outer bag is contaminated.

  • Labeling: Attach a hazardous waste tag immediately.[3][5]

    • Constituents: "3-Bromo-5-(2-nitrophenoxy)pyridine" (Write out full name; do not use abbreviations like "BNPP").

    • Hazard Checkboxes: Toxic, Irritant.

  • Storage: Place the tagged bag into the Solid Hazardous Waste Pail (usually white with a screw-top lid).

Phase B: Liquid Waste (Reaction Mixtures/Rinsates)
  • pH Check: Before adding to a carboy, check the pH of the solution.

    • Requirement: pH should be between 5 and 9. If highly acidic or basic, neutralize carefully in a beaker before adding to the waste container to prevent carboy pressurization.

  • Transfer: Use a funnel to pour into the Halogenated Waste Carboy .

  • Log Entry: Immediately record the volume and chemical name on the carboy’s accumulation log.

    • Why? Incineration facilities need precise halogen percentages to calibrate their scrubbers.

Emergency Spill Contingency

Scenario: You drop a vial containing 500mg of solid 3-Bromo-5-(2-nitrophenoxy)pyridine.

  • Evacuate & Ventilate: Clear the immediate area. The compound is an irritant (H335).

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat. If powder is fine/dusty, use an N95 or half-mask respirator.

  • Dry Clean-Up (Preferred):

    • Do not spray water initially (spreads contamination).

    • Cover the spill with a damp paper towel to suppress dust, then scoop up the material using a disposable spatula or index card.

  • Decontamination:

    • Wipe the surface with a soap/water solution, followed by an alcohol wipe.

    • Dispose of all cleanup materials (towels, gloves, scoop) as Hazardous Solid Waste (see Phase A above).

Disposal Decision Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this compound, ensuring it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 3-Bromo-5-(2-nitrophenoxy)pyridine StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Powder/Gloves Liquid Liquid / Solution StateCheck->Liquid Reaction Mix SolidPack Double Bag in Polyethylene Label: 'Toxic Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck EHS EHS Pickup (Satellite Accumulation Area) SolidPack->EHS Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, Acetone) SolventCheck->NonHalogenated HaloCarboy Green Tag Carboy (Halogenated Waste) Halogenated->HaloCarboy SegregationError STOP: Do not mix! Segregate into Halogenated Stream NonHalogenated->SegregationError SegregationError->HaloCarboy Corrective Action HaloCarboy->EHS Incinerator High-Temp Incineration (w/ Acid Scrubbers) EHS->Incinerator

Caption: Decision tree for segregating halogenated nitroaromatic waste. Note the critical correction path if non-halogenated solvents are involved.

References & Regulatory Grounding[2]

  • U.S. Environmental Protection Agency (EPA). "Hazardous Waste Generators: Segregation of Waste Streams." RCRA Online.

  • Occupational Safety and Health Administration (OSHA). "Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories."

  • National Institutes of Health (NIH). "Waste Disposal Guide: Halogenated vs. Non-Halogenated Solvents." NIH Division of Environmental Protection.

  • PubChem. "3-Bromo-5-nitropyridine (Structural Analog) Safety Data." National Library of Medicine.

Sources

Personal Protective Equipment (PPE) & Handling Guide: 3-Bromo-5-(2-nitrophenoxy)pyridine

[1]

Executive Summary: The "Unknown" Hazard Protocol

STOP AND READ: 3-Bromo-5-(2-nitrophenoxy)pyridine (CAS: Variable/Analogous to 850375-xx-x series) is a functionalized pyridine intermediate often employed in kinase inhibitor synthesis.[1] While standard Safety Data Sheets (SDS) classify it as an Irritant (GHS Category 2) and Harmful if Swallowed (Category 4), research-grade intermediates must be treated as high-potency compounds (HPAPI) until chronic toxicological data (mutagenicity/reproductive toxicity) is fully established.[1]

This guide moves beyond generic "wear gloves" advice. It addresses the specific physicochemical risks of handling a halogenated nitro-aromatic —specifically the risks of dust aerosolization during weighing and permeation breakthrough during solution-phase synthesis.[1]

Hazard Architecture & Risk Assessment

To select the correct PPE, we must deconstruct the molecule to understand its behavior.

Functional GroupAssociated HazardOperational Implication
Pyridine Ring Mucous membrane irritant; potential neurotoxicity.[1]Respiratory Protection: High volatility in solution; dust is highly irritating to the upper respiratory tract.[1]
Nitro Group (-NO₂) Potential sensitizer; energetic functional group.[1]Static Control: Dry powders can be electrostatically charged.[1] Use anti-static guns during weighing.
Bromine (-Br) Alkylating potential; heavy halogen.[1]Waste Stream: Strictly Halogenated Waste .[1] Do not mix with general organic waste.
Ether Linkage Chemical stability.[1][2]Persistence: Resistant to hydrolysis; spills require physical removal, not just neutralization.[1]

GHS Classification (Baseline):

  • H302: Harmful if swallowed.[1][3][4][5][6]

  • H315/H319: Causes skin and serious eye irritation.[1][4][6]

  • H335: May cause respiratory irritation.[1][3][4][5][6]

The PPE Matrix: Context-Dependent Selection[1]

Standard nitrile gloves are insufficient for all scenarios. The carrier solvent dictates the PPE during synthesis, while particle size dictates PPE during isolation.

Table 1: Scenario-Based Protection Standards
ScenarioHand ProtectionEye/Face ProtectionBody ProtectionRespiratory
A. Solid Handling (Weighing, Aliquoting)Double Nitrile (4 mil minimum).Why:[1] Solid powder does not permeate nitrile quickly.[1] Double layer allows outer glove removal if contaminated.Safety Goggles (tight-fitting).Why: Fine dust can bypass standard safety glasses.[1]Lab Coat + Tyvek Sleeves .Why: Prevents dust accumulation on forearm hair/clothing.[1]Fume Hood (Sash at 18").If outside hood: N95 or P100 respirator.[1]
B. Synthesis (DCM/CHCl₃) (Dissolved in Chlorinated Solvents)Laminate / PVA / Viton .Critical:DCM permeates Nitrile in <2 mins. Use "Silver Shield" or similar laminate under outer nitrile gloves for dexterity.[1]Safety Goggles + Face Shield .Why: Splash risk with volatile, high-density solvents.[1]Chemical Resistant Apron (Butyl/Neoprene).[7]Fume Hood ONLY .High flow rate (100 fpm).[1]
C. Synthesis (DMF/DMSO) (Dissolved in Polar Aprotic Solvents)Double Nitrile or Butyl Rubber .Why:[1] DMF permeates nitrile slowly, but carries the toxic solute through skin effectively if breakthrough occurs.[1]Safety Goggles.Lab Coat (Cotton/Poly blend).Fume Hood .Avoid inhalation of solvent mists.[1]

Operational Protocols: Step-by-Step

Phase 1: Weighing & Transfer (The Critical Zone)

The highest risk of exposure occurs when the solid is static-charged and aerosolized.[1]

  • Engineering Control: Utilize a Powder Containment Balance Enclosure or a Fume Hood with a draft shield.[1]

  • Static Mitigation: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.[1] Nitro-aromatics are prone to static cling.[1]

  • The "Wet" Transfer: Do not dump dry powder into a reactor.[1]

    • Technique: Weigh the solid into a tared vial. Add a small volume of the reaction solvent to the vial inside the hood to create a slurry/solution. Transfer the liquid. This eliminates dust generation during reactor loading.

Phase 2: Reaction & Sampling
  • Closed Systems: Perform all reactions in septa-sealed vessels. Vent through an inert gas line (Nitrogen/Argon) to a scrubber or hood exhaust.

  • Glove Discipline: If using Dichloromethane (DCM) as a solvent, you must assume your outer nitrile gloves offer zero protection against the solvent carrier.[1]

    • Protocol: If a splash occurs on nitrile gloves while handling DCM solutions, IMMEDIATELY remove gloves, wash hands, and replace.[1] Do not wait for "wetness" to be felt.

Phase 3: Spill Response

Do not use water immediately.[1] Water spreads hydrophobic organic powders.[1]

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Cover the spill with a dry absorbent pad or vermiculite.[1]

  • Solvent Spills: If dissolved in DCM, use a specific organic vapor suppressor or activated carbon absorbent.[1]

  • Decontamination: Once bulk material is removed, clean surface with a soap/water solution (surfactant is needed to lift the lipophilic ether).[1]

Disposal & Environmental Compliance

Strict Segregation Required. The presence of the Bromine atom mandates specific disposal paths to prevent the formation of toxic byproducts (like dioxins) during incorrect incineration.[1]

  • Solid Waste: Collect in "Hazardous Solid Waste - Toxic/Irritant" container. Label clearly with full chemical name.

  • Liquid Waste: Halogenated Organic Waste stream.[1]

    • Critical: Do NOT pour into "General Organic" or "Non-Halogenated" carboys.[1] This can result in regulatory fines and rejection by waste handlers.

  • Contaminated PPE: Heavily soiled gloves and Tyvek sleeves must be disposed of as hazardous solid waste, not regular trash.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for handling 3-Bromo-5-(2-nitrophenoxy)pyridine based on its physical state.

PPE_WorkflowStartStart: Handling 3-Bromo-5-(2-nitrophenoxy)pyridineState_CheckDetermine Physical StateStart->State_CheckSolidSolid / PowderState_Check->SolidWeighingSolutionSolution PhaseState_Check->SolutionSynthesis/WorkupEng_ControlEngineering: Balance Enclosure / HoodSolid->Eng_ControlStaticAction: Use Anti-Static GunEng_Control->StaticPPE_SolidPPE: Double Nitrile + N95/P100 (if open)WasteDisposal: HALOGENATED Waste StreamPPE_Solid->WasteStatic->PPE_SolidSolvent_CheckIdentify SolventSolution->Solvent_CheckDCMChlorinated (DCM, CHCl3)Solvent_Check->DCMHalogenatedPolarPolar/Non-Halo (DMF, MeOH)Solvent_Check->PolarNon-HalogenatedPPE_DCMPPE: Laminate (Silver Shield) UNDER NitrileDCM->PPE_DCMPPE_StdPPE: Standard Nitrile (Splash Protection)Polar->PPE_StdPPE_DCM->WastePPE_Std->Waste

Figure 1: Operational decision tree for PPE selection based on physical state and solvent carrier.[1] Note the critical divergence for chlorinated solvents.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Hazardous Waste Management: Halogenated Organic Compounds (List of HOCs). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Working with Chemical Hazards. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.